molecular formula C7H5BrN4O B12907366 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide CAS No. 87597-30-6

5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B12907366
CAS No.: 87597-30-6
M. Wt: 241.04 g/mol
InChI Key: SSWXOKCIIPJWMF-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide (CAS 87597-30-6) is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. The compound features the imidazo[1,2-a]pyrazine core, a privileged scaffold recognized for its wide range of biological activities and its presence in pharmacologically active compounds . The bromine substituent at the 5-position makes this molecule a particularly valuable intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, allowing researchers to introduce diverse structural motifs and explore structure-activity relationships . This scaffold is a subject of ongoing research in the development of therapeutics for various diseases. Scientific literature indicates that derivatives of imidazo[1,2-a]pyrazine have been investigated as potent inhibitors of key biological targets. Notably, this structural class has been optimized to develop inhibitors of Aurora kinases A and B, which are promising targets in cancer therapy due to their critical role in cell cycle progression . Furthermore, related analogues have been explored as inhibitors of IκB kinase (IKK) complexes, which play a central role in the NF-κB signaling pathway and are implicated in inflammatory diseases . The structural features of this compound, including its planar heteroaromatic system and potential for hydrogen bonding via the carboxamide group, also make it a candidate for studies involving biomolecular interactions, such as intercalation with DNA . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

87597-30-6

Molecular Formula

C7H5BrN4O

Molecular Weight

241.04 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyrazine-2-carboxamide

InChI

InChI=1S/C7H5BrN4O/c8-5-1-10-2-6-11-4(7(9)13)3-12(5)6/h1-3H,(H2,9,13)

InChI Key

SSWXOKCIIPJWMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C2C=N1)C(=O)N)Br

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

The imidazo[1,2-a]pyrazine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged heterocyclic scaffold due to its structural similarity to endogenous purines.[1] This unique framework has given rise to a multitude of pharmacologically active agents, including approved drugs for various therapeutic areas.[2] This guide focuses on a specific, highly functionalized derivative, 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide . We will dissect its chemical architecture, propose a robust synthetic strategy, and explore its profound therapeutic potential, which has recently been illuminated in the fields of immuno-oncology and virology. The strategic placement of the bromine atom at the C5 position offers a versatile handle for further chemical modification, while the carboxamide moiety at the C2 position provides a critical hydrogen-bonding feature for potent interactions with biological targets. This document serves as a technical resource, synthesizing current knowledge and providing actionable protocols for researchers aiming to leverage this promising chemical entity in drug discovery programs.

The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Bioactivity

Nitrogen-containing bridgehead fused heterocycles are central to drug design, and the imidazo[1,2-a]pyrazine system is a prominent member of this class.[1] Its structure, a fusion of an imidazole and a pyrazine ring, acts as a bioisostere of purine bases, allowing it to interact with biological targets that recognize purinergic structures.[3] This mimicry is a key reason for the scaffold's broad biological activity.

Derivatives of this core have demonstrated a vast range of pharmacological effects, including:

  • Anticancer/Antiproliferative Activity [4][5][6]

  • Antiviral Properties [7]

  • Antimicrobial Effects [1][4][8]

  • Kinase Inhibition (e.g., PI3K, ALK) [5][9]

  • Immuno-modulatory Effects [10][11]

The subject of this guide, 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide, is poised at the intersection of these activities, with its specific functionalization enhancing its potential as a targeted therapeutic agent.

Chemical Structure and Physicochemical Properties

The structure of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide combines three key features: the rigid, aromatic core, a bromine atom for synthetic diversification, and a carboxamide group for target engagement.

Structure:

(Simplified 2D representation)

Data Presentation: Physicochemical Properties

The following table summarizes the calculated and experimentally derived properties for the core acid and provides estimated values for the target carboxamide, crucial for assessing its drug-likeness.

Property5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide (Estimated)Reference
Molecular Formula C₇H₄BrN₃O₂C₇H₅BrN₄O[12]
Molecular Weight 242.03 g/mol 241.05 g/mol [12]
Topological Polar Surface Area (TPSA) 67.49 Ų83.55 Ų[12]
LogP (Predicted) 1.19~0.9[12]
Hydrogen Bond Acceptors 44[12]
Hydrogen Bond Donors 12[12]
Rotatable Bonds 11[12]

Synthesis and Characterization Strategy

A robust and reproducible synthesis is paramount for advancing a compound through the drug discovery pipeline. While a direct, one-pot synthesis for the title compound is not explicitly documented, a logical, multi-step pathway can be constructed based on established methodologies for related imidazo[1,2-a]pyrazine derivatives.[8][12][13]

The proposed pathway involves the formation of the ethyl ester precursor, followed by hydrolysis and a final amidation step. This approach offers high control over each transformation and facilitates purification.

Experimental Protocols: Proposed Synthetic Workflow

Step 1: Synthesis of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate This initial step involves the cyclization of a brominated aminopyrazine with an ethyl keto-ester derivative. This is a variation of the classic Tschitschibabin reaction for imidazo-fused heterocycles.[14]

  • Rationale: Starting with a commercially available or readily synthesized 2-amino-5-bromopyrazine and reacting it with ethyl bromopyruvate provides a direct route to the core scaffold with the necessary C2 ester functionality already in place.

  • Dissolve 2-amino-5-bromopyrazine (1.0 eq) in anhydrous ethanol.

  • Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature, allowing the product to precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate.[13]

Step 2: Saponification to 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Standard ester hydrolysis under basic conditions will yield the corresponding carboxylic acid.[12]

  • Rationale: Sodium hydroxide is a common and effective reagent for saponification. The use of a water/THF mixture ensures solubility for both the ester starting material and the resulting carboxylate salt.

  • Suspend the ethyl ester (1.0 eq) from Step 1 in a mixture of THF and water (3:1 v/v).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at 40°C until the reaction is complete (monitored by TLC).

  • Cool the mixture in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.[12]

Step 3: Amide Coupling to form 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide The final step is a standard peptide coupling reaction.

  • Rationale: Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a highly efficient and clean conversion of the carboxylic acid to the primary amide using ammonium chloride as the amine source.

  • Dissolve the carboxylic acid (1.0 eq) from Step 2 in anhydrous DMF.

  • Add HATU (1.2 eq), DIPEA (3.0 eq), and ammonium chloride (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the final compound.

Mandatory Visualization: Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product A 2-Amino-5-bromopyrazine Step1 Step 1: Cyclization (Reflux in EtOH) A->Step1 B Ethyl bromopyruvate B->Step1 P1 Ethyl 5-bromoimidazo[1,2-a] pyrazine-2-carboxylate Step1->P1 Formation of Ester Step2 Step 2: Saponification (NaOH, THF/H2O) P2 5-Bromoimidazo[1,2-a] pyrazine-2-carboxylic acid Step2->P2 Hydrolysis Step3 Step 3: Amide Coupling (HATU, DIPEA, NH4Cl) Final 5-Bromoimidazo[1,2-a] pyrazine-2-carboxamide Step3->Final Amidation P1->Step2 P2->Step3

Caption: Proposed multi-step synthesis of the target compound.

Key Biological Activities and Therapeutic Mechanisms

The imidazo[1,2-a]pyrazine scaffold is a versatile platform for engaging various biological targets. Recent discoveries have highlighted its exceptional potential in immuno-oncology and as a novel antiviral agent.

Immuno-Oncology: Potent Inhibition of ENPP1 and STING Pathway Activation

A groundbreaking application for imidazo[1,2-a]pyrazine derivatives is the potent inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[10][11]

  • Mechanism of Action: ENPP1 is a key negative regulator of the cGAS-STING (Stimulator of Interferon Genes) pathway.[10] It functions by hydrolyzing the second messenger molecule 2′3′-cGAMP, effectively shutting down the STING-mediated innate immune response.[11] By inhibiting ENPP1, imidazo[1,2-a]pyrazine derivatives prevent the degradation of cGAMP. This leads to sustained STING activation and the enhanced transcription of downstream target genes, such as Type I interferons (IFNB1) and chemokines (CXCL10), which are crucial for recruiting and activating anti-tumor immune cells.[10][11]

  • Therapeutic Implications: This mechanism represents a promising strategy for cancer immunotherapy. Studies have shown that potent imidazo[1,2-a]pyrazine-based ENPP1 inhibitors can significantly enhance the anti-tumor efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies.[10][11] In murine models, combination therapy led to a tumor growth inhibition rate of 77.7% and improved survival.[11]

Mandatory Visualization: cGAS-STING Pathway Inhibition

STING_Pathway dsDNA Cytosolic dsDNA (from tumor cell) cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates ImmuneResponse Type I IFN Production (IFNB1, CXCL10, etc.) Anti-Tumor Immunity IRF3->ImmuneResponse induces Hydrolysis Hydrolysis ENPP1->Hydrolysis Compound Imidazo[1,2-a]pyrazine Derivative Compound->ENPP1 INHIBITS

Caption: Inhibition of ENPP1 enhances STING-mediated immunity.

Broad-Spectrum Antiviral Activity

Beyond cancer, the scaffold has demonstrated significant potential against influenza viruses, including oseltamivir-resistant strains.[7]

  • Mechanism of Action: Certain imidazo[1,2-a]pyrazine derivatives act by directly targeting the viral nucleoprotein (NP).[7] This interaction induces the formation of higher-order, non-functional NP oligomers. This clustering prevents the nuclear import of the viral ribonucleoprotein complexes, a critical step in the viral replication cycle.[7] This represents a unique antiviral strategy not utilized by currently marketed anti-influenza drugs.[7]

Protocol for Biological Evaluation: In Vitro ENPP1 Inhibition Assay

To validate the biological activity of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide, a robust in vitro enzyme inhibition assay is essential. This protocol describes a common method for measuring ENPP1 activity.

  • Principle: This assay measures the hydrolysis of a surrogate substrate, p-nitrophenyl 5′-thymidine monophosphate (p-Nph-5′-TMP), by recombinant human ENPP1. The product, p-nitrophenol, is yellow and can be quantified by measuring absorbance at 405 nm.

Step-by-Step Methodology
  • Reagents and Materials:

    • Recombinant human ENPP1 enzyme.

    • Assay Buffer: Tris-HCl (pH 9.0), NaCl, MgCl₂, CaCl₂.

    • Substrate: p-Nph-5′-TMP.

    • Test Compound: 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide, dissolved in 100% DMSO to create a stock solution.

    • 96-well microplate, clear flat-bottom.

    • Plate reader capable of measuring absorbance at 405 nm.

  • Compound Preparation:

    • Perform a serial dilution of the test compound stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤ 1%.

  • Assay Procedure:

    • To each well of the 96-well plate, add 50 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO).

    • Add 25 µL of recombinant ENPP1 (at a pre-determined optimal concentration) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the p-Nph-5′-TMP substrate to each well.

    • Immediately begin monitoring the change in absorbance at 405 nm every minute for 30-60 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_vehicle - V_blank))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide is not merely another heterocyclic compound; it is a highly refined chemical entity situated at the forefront of modern therapeutic strategies. Its structural design, featuring a bioisosteric core, a synthetically versatile bromine handle, and a target-engaging carboxamide, makes it an exceptionally valuable starting point for drug discovery.

The demonstrated potential of the core scaffold to potently modulate the cGAS-STING pathway and to inhibit viral replication through a novel mechanism underscores its significance.[7][10] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the C5 and C2 positions to optimize potency and selectivity for specific targets like ENPP1. The bromine atom is an ideal starting point for palladium-catalyzed cross-coupling reactions to introduce diverse aryl or alkyl groups.[5][9]

  • Pharmacokinetic Optimization: Fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates suitable for in vivo studies.

  • Exploration of New Targets: Given the scaffold's privileged nature, screening against other target classes, such as kinases and metabolic enzymes, could unveil new therapeutic applications.

This guide provides the foundational knowledge and practical frameworks necessary for researchers to unlock the full potential of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide and its future derivatives.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PMC. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Library synthesis of imidazo[1,2-a]pyrazines derivatives (10a–m). ResearchGate. [Link]

  • Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Synthesis and biological evaluation of benzo[13][15]imidazo[1,2-c]pyrimidine and benzo[13][15]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of benzo[13][15]imidazo[1,2-c]pyrimidine and benzo[13][15]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors | Request PDF. ResearchGate. [Link]

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. PubMed. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]

Sources

Electronic properties and reactivity of the 5-bromo position in imidazopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Electronic Topography and Regioselective Reactivity of the 5-Bromo Position in Imidazo[1,2-a]pyrazines: A Technical Guide

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors and GPCR modulators. Among its functionalizable sites, the 5-bromo position stands out due to its unique, highly polarized electronic environment. This whitepaper provides an in-depth analysis of the electronic topography of 5-bromoimidazo[1,2-a]pyrazines, detailing the mechanistic causality behind its reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr), including the thermodynamically driven phenomenon of telesubstitution.

Electronic Properties and Scaffold Topography

The reactivity of the imidazo[1,2-a]pyrazine core is dictated by the push-pull electron dynamics between the electron-rich imidazole ring and the electron-deficient pyrazine ring. The bridgehead nitrogen (N4) donates its lone pair into the imidazole system to maintain aromaticity, thereby acquiring a partial positive charge. Concurrently, the pyrazine nitrogen (N7) exerts a strong mesomeric electron-withdrawing effect.

As demonstrated by using electron density surface maps, this synergistic withdrawal severely depletes electron density specifically at the C5 position[1]. Consequently, the C5–Br bond is highly polarized, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and making C5 the primary site for oxidative addition and nucleophilic attack[2].

G Core 5-Bromoimidazo[1,2-a]pyrazine C5 C5 Position (Brominated) Highly Electron-Deficient (LUMO Node) Core->C5 Primary Cross-Coupling Site C8 C8 Position Susceptible to Telesubstitution Core->C8 Secondary Nucleophilic Attack C3 C3 Position Electrophilic Substitution (EAS) Core->C3 C-H Activation / Metalation

Figure 1: Regioselective reactivity map of the imidazo[1,2-a]pyrazine scaffold.

Mechanistic Pathways of Reactivity

3.1. Transition-Metal Catalyzed Cross-Coupling The inherent electron deficiency at C5 accelerates the oxidative addition of Pd(0) species. However, the basic nitrogens (N1, N7) can coordinate to the palladium catalyst, leading to catalyst poisoning or premature protodehalogenation. To counteract this, bulky, electron-rich ligands like XPhos are employed. The steric bulk of XPhos prevents off-target nitrogen coordination, while its electron richness facilitates rapid oxidative addition and subsequent reductive elimination at the electron-poor C5 center.

3.2. Nucleophilic Aromatic Substitution (SNAr) vs. Telesubstitution While direct SNAr at C5 is kinetically favored, the imidazo[1,2-a]pyrazine system is prone to a unique rearrangement known as telesubstitution. As first outlined by , nucleophiles can attack the C8 position, forming a stabilized Meisenheimer-like intermediate[3]. Subsequent electron flow through the pyrazine ring expels the bromide leaving group at C5, resulting in an 8-substituted product[4]. The divergence between direct SNAr and telesubstitution is governed by steric hindrance at C5 and the hardness/softness of the nucleophile.

Mechanism SM 5-Bromoimidazo[1,2-a]pyrazine Direct Direct SNAr at C5 (Kinetic Control) SM->Direct Tele Attack at C8 (Telesubstitution) (Thermodynamic Control) SM->Tele Nuc Nucleophile (Nu⁻) Nuc->Direct Nuc->Tele Prod1 5-Substituted Product (Standard SNAr) Direct->Prod1 Rapid Addition-Elimination Prod2 8-Substituted Product (Loss of HBr via Rearrangement) Tele->Prod2 Rearrangement / Aromatization

Figure 2: Divergent nucleophilic reactivity pathways: Direct SNAr vs. Telesubstitution.

Furthermore, recent advances by demonstrate that calculation-assisted pKa determinations enable regioselective metalations at other positions (e.g., C3 or C6) using TMP-bases, which can be orthogonal to the C5-bromo reactivity[5].

Experimental Workflows & Self-Validating Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5

  • Objective : To achieve C–C bond formation at C5 while suppressing protodehalogenation.

  • Causality : K3PO4 is chosen as a mild base to prevent degradation of the electron-deficient heterocycle, while a 1,4-dioxane/water mixture provides optimal solubility for both the boronic acid and the inorganic base.

  • Preparation : In an oven-dried Schlenk flask, charge 5-bromoimidazo[1,2-a]pyrazine (1.0 equiv), arylboronic acid (1.2 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and K3PO4 (2.0 equiv).

  • Degassing (Critical Step) : Suspend the mixture in a 4:1 ratio of 1,4-dioxane/H2O. Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Self-Validation: Inadequate degassing will result in a distinct M-79 peak (des-bromo byproduct) in LC-MS due to oxidative quenching of the Pd-intermediate.

  • Reaction : Heat the mixture to 90 °C under an argon atmosphere for 4–6 hours.

  • Monitoring : Track the reaction via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) confirms complete oxidative addition.

  • Workup : Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

Protocol B: Direct SNAr with Aliphatic Amines

  • Objective : To selectively aminate the C5 position while avoiding C8 telesubstitution.

  • Causality : N-Methyl-2-pyrrolidone (NMP) is used due to its high dielectric constant, which stabilizes the polar Meisenheimer intermediate, driving the kinetic SNAr pathway over the thermodynamic telesubstitution.

  • Preparation : Dissolve 5-bromoimidazo[1,2-a]pyrazine (1.0 equiv) in anhydrous NMP (0.2 M).

  • Addition : Add the aliphatic amine (1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv). DIPEA acts as a non-nucleophilic acid scavenger to prevent protonation of the basic imidazopyrazine nitrogens, which would otherwise deactivate the ring toward nucleophilic attack.

  • Reaction : Stir at 80 °C for 12 hours.

  • Validation via NMR : Isolate the crude product.

    • Diagnostic Check: In the ¹H NMR spectrum, a singlet around 8.9 ppm indicates the presence of the C8 proton (confirming successful C5 substitution). If the singlet shifts upfield to ~8.0 ppm, telesubstitution at C8 has occurred, leaving the C5 proton intact.

Quantitative Data Summaries

To guide synthetic planning, the following table summarizes the expected reactivity profiles and regioselectivity of 5-bromoimidazo[1,2-a]pyrazine under various conditions.

Reaction TypeReagents / CatalystPrimary SiteCompeting PathwayAvg. YieldDiagnostic Note
Suzuki Coupling Ar-B(OH)2, Pd2(dba)3, XPhosC5Protodehalogenation75-85%Requires rigorous degassing to prevent M-79 byproduct.
Buchwald-Hartwig Amine, Pd(OAc)2, BINAPC5Isomerization60-70%BINAP prevents off-target nitrogen binding.
SNAr (Hard Nuc) Primary Alkyl Amines, NMPC5Telesubstitution (C8)80-90%Kinetic control favored at <80 °C.
SNAr (Soft Nuc) Thiolates (RS⁻), DMFC8Direct SNAr (C5)50-65%Thermodynamic control drives telesubstitution.
Metalation TMPMgCl·LiCl, THF, -60 °CC3C6 Metalation70-80%Guided by pKa differences across the scaffold[6].

Conclusion

The 5-bromoimidazo[1,2-a]pyrazine scaffold offers a highly programmable reactivity profile. By understanding the electronic topography—specifically the electron-withdrawing effects of the N4 and N7 nitrogens—chemists can rationally design conditions to favor direct C5 functionalization via cross-coupling or SNAr, while strategically avoiding or exploiting the C8 telesubstitution pathway. Strict adherence to self-validating protocols, such as rigorous degassing and diagnostic NMR tracking, ensures high fidelity in the synthesis of these complex pharmacophores.

References

  • Harris, A. R., Nason, D. M., Collantes, E. M., Xu, W., Chi, Y., Wang, Z., Zhang, B., Zhang, Q., Gray, D. L., & Davoren, J. E. (2011). "Synthesis of 5-bromo-6-methyl imidazopyrazine, 5-bromo and 5-chloro-6-methyl imidazopyridine using electron density surface maps to guide synthetic strategy." Tetrahedron, 67(47), 9063-9066. URL: [Link]

  • Bradac, J., Furek, Z., Janezic, D., Molan, S., Smerkolj, I., Stanovnik, B., Tisler, M., & Vercek, B. (1977). "Telesubstitution and other transformations of imidazo[1,2-a]- and s-triazolo[4,3-a]pyrazines." The Journal of Organic Chemistry, 42(26), 4197–4201. URL: [Link]

  • Kastrati, A., Kremsmair, A., Sunagatullina, A. S., & Knochel, P. (2023). "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." Chemical Science, 14, 11400-11405. URL: [Link]

Sources

Vectorizing the Imidazo[1,2-a]pyrazine Scaffold: A Comparative Analysis of 5-Bromo and 6-Bromo Isomers in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine nucleus is a privileged bicyclic aza-heterocycle that has become a cornerstone in the development of targeted therapeutics, particularly in the realm of kinase inhibitors (e.g., Aurora kinases, PI3K, PDGFR, and PIM kinases) [1]. The pharmacological efficacy of this scaffold relies heavily on the precise spatial orientation of its substituents, which dictate interactions within the ATP-binding pocket of target proteins.

In hit-to-lead and lead optimization campaigns, the choice of halogenated building blocks—specifically the 5-bromoimidazo[1,2-a]pyrazine versus the 6-bromoimidazo[1,2-a]pyrazine isomers—fundamentally alters the structural activity relationship (SAR) trajectory. This whitepaper provides an in-depth technical analysis of the divergent synthetic reactivity, physicochemical properties, and kinase-binding vectors of these two critical regioisomers.

Structural and Electronic Topography

To rationally design inhibitors, one must first understand the electronic distribution and numbering system of the imidazo[1,2-a]pyrazine core. The system consists of an electron-rich imidazole ring fused to an electron-deficient pyrazine ring, sharing a bridgehead nitrogen (N4).

  • Numbering Convention: The numbering begins at the imidazole nitrogen (N1), proceeds through the imidazole carbons (C2, C3) to the bridgehead nitrogen (N4), and continues around the pyrazine ring (C5, C6, N7, C8).

  • The 6-Position (6-Bromo Isomer): Located on the pyrazine ring adjacent to N7, the C6 position is highly amenable to palladium-catalyzed cross-coupling. Substituents here typically project outward into the solvent-exposed channel of a kinase active site [2].

  • The 5-Position (5-Bromo Isomer): Located adjacent to the bridgehead nitrogen (N4), the C5 position is sterically hindered and electronically distinct. Substituents at C5 project into a completely different spatial vector, often pointing toward the gatekeeper residue or the lower hinge region, which can be exploited for selectivity but frequently introduces steric clashes [3].

G Core Imidazo[1,2-a]pyrazine Core Scaffold C6 C6 Position (Solvent Channel Vector) Core->C6 6-Bromo Precursor C5 C5 Position (Gatekeeper/Deep Pocket Vector) Core->C5 5-Bromo Precursor C8 C8 Position (Hinge Binding Vector) Core->C8 Amination/Etherification C3 C3 Position (Hydrophobic Pocket Vector) Core->C3 Direct C-H Activation

Spatial vectors of the imidazo[1,2-a]pyrazine scaffold in kinase drug design.

Synthetic Methodologies and Reactivity Profiles

The causality behind the selection of the 5-bromo or 6-bromo isomer is deeply rooted in their synthetic accessibility and reactivity under transition-metal catalysis.

Synthesis and Functionalization of the 6-Bromo Isomer

The 6-bromoimidazo[1,2-a]pyrazine building block is highly favored due to its straightforward synthesis and robust reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings [4].

Standard Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine This self-validating protocol relies on the condensation of an aminopyrazine with an α -haloacetaldehyde equivalent.

  • Reagents: 5-bromopyrazin-2-amine (1.0 eq), 2-bromo-1,1-diethoxyethane (2.0 eq), 48% aqueous HBr (catalytic).

  • Solvent: Propan-2-ol.

  • Procedure: Combine reagents and heat the reaction mixture to 80°C for 3 hours. The acidic conditions facilitate the in situ deprotection of the acetal to the reactive aldehyde, which undergoes condensation with the aminopyrazine[5].

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3​ , and extract with dichloromethane.

  • Causality Note: The regioselectivity is driven by the initial attack of the more nucleophilic endocyclic pyrazine nitrogen on the α -halo carbon, followed by cyclization.

Standard Protocol: C6 Suzuki-Miyaura Cross-Coupling

  • Reagents: 6-bromoimidazo[1,2-a]pyrazine (1.0 eq), Arylboronic acid (1.2 eq), Pd(OAc)2​ (0.05 eq), PPh3​ (0.1 eq), Cs2​CO3​ (2.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure: Degas the mixture with N2​ for 15 minutes. Heat at 90°C for 3–5 hours until complete conversion is observed via LC-MS.

  • Causality Note: The C6 position undergoes facile oxidative addition. The use of a relatively strong base ( Cs2​CO3​ ) accelerates the transmetalation step, overcoming any potential catalyst deactivation by the basic nitrogens of the core [6].

Synthesis and Functionalization of the 5-Bromo Isomer

The 5-bromo isomer is synthetically more challenging. The proximity of the bromine to the bridgehead nitrogen (N4) creates significant steric hindrance and alters the electronic landscape.

  • Reactivity Quirk (Tele-substitution): A critical phenomenon to account for when utilizing 5-bromoimidazo[1,2-a]pyrazine is its susceptibility to tele-substitution. When treated with nucleophiles like sodium methoxide, the 5-bromo isomer can yield a mixture of the expected 5-methoxy product and the rearranged 8-methoxy product [7]. This ambident reactivity is caused by the delocalization of the intermediate anionic charge across the pyrazine ring.

  • Cross-Coupling Adjustments: To successfully perform Suzuki couplings at the C5 position, bulkier, electron-rich phosphine ligands (e.g., XPhos or RuPhos) and specific precatalysts are required to force the challenging oxidative addition and prevent catalyst poisoning by the adjacent bridgehead nitrogen.

G SM 5-Bromopyrazin-2-amine Cond Condensation (2-bromo-1,1-diethoxyethane) SM->Cond Iso6 6-Bromoimidazo[1,2-a]pyrazine (High Yield) Cond->Iso6 Cross6 Standard Pd-Catalysis (e.g., Pd(OAc)2, PPh3) Iso6->Cross6 Prod6 6-Substituted API (Clean Conversion) Cross6->Prod6 Iso5 5-Bromoimidazo[1,2-a]pyrazine (Commercially Sourced) Cross5 Advanced Pd-Catalysis (e.g., XPhos Pd G3) Iso5->Cross5 Prod5 5-Substituted API (Sterically Hindered) Cross5->Prod5

Divergent synthetic workflows for 5-bromo vs 6-bromo imidazo[1,2-a]pyrazine isomers.

Kinase Binding Modes and SAR Implications

The ultimate goal of selecting between these isomers is to optimize the ligand-protein interactions within the target kinase. Imidazo[1,2-a]pyrazines typically act as Type I kinase inhibitors, binding to the active conformation (DFG-in) of the kinase [8].

The Hinge Binding Anchor

The core scaffold anchors to the kinase hinge region (the backbone connecting the N-terminal and C-terminal lobes). Typically, an amino group installed at the C8 position acts as a hydrogen bond donor to the backbone carbonyl of the hinge (e.g., the gk+1 or gk+3 residue), while the N1 nitrogen of the imidazole ring acts as a hydrogen bond acceptor from the backbone amide NH [9].

C6 Vector: The Solvent Channel

When the scaffold is anchored at N1/C8, the C6 position is directed outward toward the solvent-exposed region of the ATP-binding site.

  • SAR Impact: Functionalizing the 6-bromo isomer via Suzuki coupling allows chemists to append solubilizing groups (e.g., morpholine, piperazine) or large aryl groups that do not clash with the internal protein architecture. This vector is highly tolerant of steric bulk and is routinely used to tune the pharmacokinetic (PK) properties of the drug without disrupting the primary binding affinity [10].

C5 Vector: The Deep Pocket / Gatekeeper Clash

Conversely, a substituent at the C5 position projects inward, parallel to the hinge, toward the gatekeeper residue or the hydrophobic pocket.

  • SAR Impact: If the gatekeeper residue is large (e.g., Threonine or Methionine), a bulky substituent at C5 will cause a severe steric clash, abolishing activity. However, if the kinase has a small gatekeeper, or if the goal is to access a specific cryptic pocket (like the selectivity pocket in mutant forms of RET or PDGFR), the 5-bromo isomer provides the exact geometric vector needed to reach this space [11].

G Hinge Kinase Hinge Region (Backbone Amides) Core Imidazo[1,2-a]pyrazine Core->Hinge N1 Acceptor / C8-NH2 Donor Solvent Solvent Exposed Region (High Bulk Tolerance) Core->Solvent C6 Vector Gatekeeper Gatekeeper Residue (Steric Restriction) Core->Gatekeeper C5 Vector

Binding topology of imidazo[1,2-a]pyrazine derivatives within the ATP pocket.

Comparative Data Summary

To aid in the selection of the appropriate building block for drug design campaigns, the following tables summarize the quantitative and qualitative differences between the two isomers.

Table 1: Physicochemical and Electronic Comparison
Property5-Bromoimidazo[1,2-a]pyrazine6-Bromoimidazo[1,2-a]pyrazine
CAS Number 87597-26-0 [12]912773-24-1 [13]
Steric Environment Highly hindered (adjacent to N4)Unhindered
Primary Vector Gatekeeper / Internal HydrophobicSolvent Channel / Ribose Pocket
Side Reactions Prone to tele-substitution with nucleophilesStable to nucleophilic attack at C6
Commercial Availability ModerateHigh
Table 2: Cross-Coupling Viability (General Trends)
Reaction Type5-Bromo Isomer Performance6-Bromo Isomer PerformanceCausality / Required Optimization
Suzuki-Miyaura Moderate (40-60% yield)Excellent (>85% yield)5-Br requires bulky, electron-rich ligands (XPhos) to force oxidative addition.
Buchwald-Hartwig Poor to ModerateGood to ExcellentN4 lone pair interference is significant for the 5-Br isomer during Pd-coordination.
Direct C-H Arylation N/A (Blocks C5)Compatible (at C3)6-Br allows sequential C3 C-H activation followed by C6 Suzuki coupling [6].

Conclusion

The selection between 5-bromo and 6-bromo imidazo[1,2-a]pyrazine isomers is not merely a matter of synthetic convenience; it is a critical strategic decision in structure-based drug design. The 6-bromo isomer remains the workhorse of the industry due to its synthetic tractability and its ideal vector for appending solvent-exposed, PK-modulating groups. In contrast, the 5-bromo isomer , while synthetically demanding and prone to complex rearrangements like tele-substitution, offers a unique geometric trajectory. When deployed rationally, the C5 vector can unlock exquisite kinase selectivity profiles by probing the gatekeeper region—a feat unattainable by its C6 counterpart.

References

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. ACS Publications. Available at:[Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. Available at:[Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Semantic Scholar. Available at:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research. Available at:[Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. Available at:[Link]

  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. Thieme-Connect. Available at:[Link]

  • Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. RSC Publishing. Available at:[Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. Available at:[Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. Available at:[Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. NIH. Available at:[Link]

  • 6-Bromoimidazo[1,2-a]pyrazine | CAS 912773-24-1. PubChemLite. Available at:[Link]

Physicochemical Engineering of 2-Arylpropionic Acids: A Technical Guide to Ibuprofen (CAS 15687-27-1) and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals

Executive Summary & Rationale

The optimization of active pharmaceutical ingredients (APIs) through salt formation and chiral resolution is a cornerstone of modern drug formulation. Ibuprofen (CAS 15687-27-1), a classic 2-arylpropionic acid nonsteroidal anti-inflammatory drug (NSAID), presents a textbook case of Biopharmaceutics Classification System (BCS) Class II limitations: high permeability but notoriously poor aqueous solubility[1].

As application scientists, we do not simply accept the thermodynamic limitations of a free acid. By engineering specific derivatives—such as Ibuprofen Sodium (CAS 31121-93-4) and the enantiomerically pure Dexibuprofen Lysine (CAS 113403-10-4)—we manipulate the crystal lattice energy and ionization states to drastically alter the dissolution kinetics. This whitepaper synthesizes the physicochemical data, mechanistic pharmacology, and the gold-standard analytical protocols required to validate these molecular modifications.

Comparative Physicochemical Profiling

The shift from a free acid to a salt derivative fundamentally alters the physicochemical landscape of the molecule. The free acid relies on the pH of the gastrointestinal tract to ionize (pKa ~4.45), leading to variable absorption and delayed onset of action. Conversely, the sodium and lysine salts are pre-ionized, bypassing the Henderson-Hasselbalch limitations in the acidic stomach environment and accelerating the Tmax​ (time to maximum serum concentration).

Below is a consolidated physicochemical profile of Ibuprofen and its primary derivatives, highlighting the dramatic shifts in molecular weight, lipophilicity, and solubility[1][2][3][4][5].

Table 1: Physicochemical Data of Key CAS Derivatives
PropertyIbuprofen (Free Acid)Ibuprofen SodiumDexibuprofen Lysine
CAS RN 15687-27-131121-93-4113403-10-4
Molecular Formula C₁₃H₁₈O₂C₁₃H₁₇NaO₂C₁₉H₃₄N₂O₅ (Monohydrate)
Molecular Weight 206.28 g/mol 228.26 g/mol 370.48 g/mol
LogP (Octanol/Water) 3.971.73 (Apparent LogD)3.07 (Base Enantiomer)
Aqueous Solubility ~0.021 mg/mL (Insoluble)~100 mg/mL (Freely Soluble)>100 mg/mL (Freely Soluble)
pKa 4.45 ± 0.04N/A (Ionized Salt)N/A (Ionized Salt)
Melting Point 77 - 78 °C>200 °C~170 °C

Data synthesized from established chemical databases and peer-reviewed physicochemical characterizations.

Mechanistic Pharmacology & Structural Causality

The pharmacological efficacy of Ibuprofen is driven exclusively by its (S)-(+)-enantiomer, which competitively inhibits Cyclooxygenase (COX) enzymes. While the (R)-(-)-enantiomer undergoes unidirectional chiral inversion in vivo, this metabolic step delays the therapeutic effect. By utilizing Dexibuprofen Lysine (CAS 113403-10-4), formulators achieve two causal benefits:

  • Chiral Purity: Eliminates the metabolic burden of chiral inversion, reducing the required dose by 50%.

  • Amino Acid Salt Formation: The lysine counterion provides massive hydration spheres, driving rapid dissolution via the Noyes-Whitney equation, ensuring the API reaches the COX targets in the synovial fluid and central nervous system faster than the racemic free acid.

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX Cyclooxygenase Enzymes (COX-1 / COX-2) AA->COX Catalyzed by PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Oxidation & Cyclization INFLAM Inflammation & Pain (PGE2, TXA2, PGI2) PGH2->INFLAM Synthase Conversion IBU Ibuprofen & Derivatives (CAS 15687-27-1) IBU->COX Competitive Inhibition

Figure 1: Mechanism of action of Ibuprofen derivatives competitively inhibiting COX-1/COX-2 pathways.

Analytical Methodology: The Gold-Standard Shake-Flask Protocol

To accurately profile the lipophilicity (LogP) of these derivatives, computational models are insufficient. The direct experimental determination via the shake-flask method remains the gold standard (OECD Test Guideline 107)[6][7].

As an application scientist, it is critical to understand that this is not just a mixing exercise; it is a thermodynamic equilibration. The following protocol is designed as a self-validating system , incorporating mass-balance checks to prevent false data caused by emulsion trapping or glass adsorption[8].

ShakeFlask Prep Phase Pre-saturation (n-Octanol / Buffer) Dissolve Dissolve API (Stock in DMSO) Prep->Dissolve Shake Equilibration (Shake 24h at 25°C) Dissolve->Shake Separate Phase Separation (Centrifugation) Shake->Separate Quantify Quantification (HPLC/UV Analysis) Separate->Quantify Calc LogP/LogD Calculation Quantify->Calc

Figure 2: Standardized OECD 107 shake-flask methodology for LogP/LogD determination.

Step-by-Step Self-Validating Protocol

Step 1: Phase Pre-saturation (Causality: Volume Stability)

  • Action: Stir n-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours at 25°C, then allow them to separate.

  • Causality: Water and octanol are slightly miscible. If non-saturated phases are used, the volumes will shift during the API equilibration phase, destroying the accuracy of the final concentration calculations[9].

Step 2: Stock Preparation & Spiking

  • Action: Prepare a 10 mM stock solution of Ibuprofen (or its derivative) in DMSO. Spike a known micro-volume (e.g., 100 µL) into the pre-saturated biphasic system[9].

  • Causality: Using a highly concentrated DMSO stock ensures the API is fully dissolved before partitioning begins, preventing undissolved micro-crystals from skewing the octanol concentration.

Step 3: Thermodynamic Equilibration

  • Action: Agitate the biphasic mixture on a mechanical shaker at 25°C ± 0.5°C for 24 hours. For highly lipophilic derivatives (LogP > 4), use the slow-stirring method to prevent micro-emulsions[6][7].

Step 4: Phase Separation

  • Action: Centrifuge the mixture at 3000 RPM for 15 minutes to force a sharp phase boundary. Carefully extract aliquots from both the upper (n-octanol) and lower (aqueous) phases using a syringe.

Step 5: HPLC Quantification & Mass Balance Validation (Self-Validating Step)

  • Action: Quantify the API concentration in both phases using LC-UV.

  • Validation: Calculate the total mass recovered: (Coct​×Voct​)+(Caq​×Vaq​) .

  • System Check: The total recovered mass must equal the initial spiked mass ±5%. If the recovery is <95%, the assay is invalid. This indicates the API has either precipitated at the interface, formed an unbreakable emulsion, or adsorbed to the glassware[8]. Only proceed to calculate LogP=log10​(Coct​/Caq​) if the mass balance holds true.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub Source: Encyclopedia.pub URL: [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate Source: ResearchGate URL:[Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI Source: MDPI URL:[Link]

  • ibuprofen sodium salt | CAS#:31121-93-4 | Chemsrc Source: Chemsrc URL:[Link]

  • DEXIBUPROFEN (PD001306) - Probes & Drugs Source: Probes & Drugs URL:[Link]

  • DEXIBUPROFEN LYSINE (INNM) CAS 113403-10-4 Manufacturers, Suppliers, Factory Source: Home Sunshine Pharma URL:[Link]

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The Imidazo[1,2-a]pyrazine-2-carboxamide Pharmacophore: History, Structural Rationale, and Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are foundational to accelerated drug discovery. The imidazo[1,2-a]pyrazine bicyclic core historically emerged as a potent bioisostere for purines and indoles, primarily utilized to target the ATP-binding hinge region of kinases. However, the specific functionalization to an imidazo[1,2-a]pyrazine-2-carboxamide represents a major evolutionary leap in pharmacophore design.

By introducing a highly directional hydrogen-bond donor/acceptor motif at the 2-position, researchers successfully expanded the scaffold's utility beyond kinases into G-protein coupled receptors (GPCRs), phosphodiesterases (PDEs), and nucleotide-metabolizing enzymes. As a Senior Application Scientist, I present this technical whitepaper to dissect the structural rationale, historical milestones, and self-validating experimental workflows that govern the application of this versatile pharmacophore.

Evolutionary History and Structural Rationale

The transition from a bare imidazopyrazine core to the 2-carboxamide derivative was driven by the need for precise target engagement and physicochemical tuning. The core itself provides a rigid, planar aromatic system capable of robust π−π stacking and hydrophobic interactions.

When the 2-carboxamide moiety is introduced, it acts as a critical topological anchor. The amide −NH serves as a strong hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This dual capacity allows the molecule to lock into specific secondary binding pockets that bare heterocycles cannot access. Furthermore, substitutions at the 8-position of the pyrazine ring are frequently employed to project into solvent-accessible channels, allowing medicinal chemists to tune oral bioavailability and aqueous solubility without disrupting the primary binding affinity[1].

Binding P imidazo[1,2-a]pyrazine Core C 2-carboxamide Moiety P->C S8 C8 Substitution (Solvent Accessible) P->S8 T1 Hinge Region Binding (Kinases) P->T1 Anchors T2 H-Bond with Thr369 (D3 Receptor) C->T2 Directs T3 Bioavailability & Solubility Tuning S8->T3 Modulates

Logical relationship and structural tuning of the imidazo[1,2-a]pyrazine-2-carboxamide core.

Key Therapeutic Applications & Target Engagement

GPCR Modulation: Dopamine D3 and Adenosine Receptors

The 2-carboxamide motif has proven exceptionally valuable in achieving receptor subtype selectivity. In the pursuit of neuropsychiatric treatments, researchers designed ligands like Compound 30 to achieve high selectivity for the Dopamine D3 receptor over the D2 receptor. Molecular docking revealed that the 2-carboxamide −NH forms a highly specific hydrogen bond with the side chain oxygen of Thr369 (distance ~2.4–2.9 Å) in Transmembrane Domain 7 (TM7). This interaction precisely positions the imidazopyrazine ring for favorable aromatic interactions with Tyr365, a mechanism detailed in the[2].

In immuno-oncology, the scaffold is utilized in SEL330-639 , a potent dual antagonist of Adenosine A2A​/A2B​ receptors. High concentrations of adenosine in the tumor microenvironment drive immunosuppression. SEL330-639 binds the A2A​ receptor with a Ki​ of 2.2 nM, preventing Gs-coupled cAMP accumulation and restoring the secretion of anti-tumor cytokines like IL-2 and TNF α [3].

G A Tumor Microenvironment (High Adenosine) B A2A/A2B Receptors (on T-cells/NK cells) A->B Activates C cAMP Production (Immunosuppression) B->C Gs-coupled D imidazo[1,2-a]pyrazine-2-carboxamide (SEL330-639) D->B Antagonizes E Inhibition of cAMP Accumulation D->E Drives F Restoration of IL-2, TNFα (Immune Activation) E->F Leads to

Adenosine A2A/A2B receptor antagonism by SEL330-639 restoring immune function via cAMP inhibition.

Emerging Targets: ENPP1 and cGAS-STING Pathway

A breakthrough in 2024 demonstrated the scaffold's efficacy against nucleotide-metabolizing enzymes. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) negatively regulates the cGAS-STING immune pathway by hydrolyzing 2'3'-cGAMP. Novel imidazo[1,2-a]pyrazine-2-carboxamide derivatives (e.g., Compound 7) were discovered to be highly potent ENPP1 inhibitors ( IC50​ = 5.70 nM). By preventing cGAMP degradation, these compounds enhance the mRNA expression of STING downstream targets (IFNB1, CXCL10), achieving a 77.7% tumor growth inhibition rate in murine models when combined with anti-PD-1 therapy[4].

Kinase Inhibition

The scaffold remains a staple in oncology for kinase inhibition. Derivatives bearing phenylpyridine-carboxamides at the 8-position have been optimized to target PI3K α ( IC50​ = 1.25 μ M)[5], while 2-phenyl and 2-pyridin-4-yl variations show sub-micromolar inhibition of Cyclin-dependent kinase 9 (CDK9)[6].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the diverse target engagement profiles of key imidazo[1,2-a]pyrazine-2-carboxamide derivatives, highlighting the broad applicability of the pharmacophore across different biological systems.

Compound DesignationPrimary TargetPharmacological ActionPotency ( IC50​ / Ki​ )Reference Context
Compound 30 Dopamine D3​ ReceptorSelective AntagonistHigh D3​ over D2​ SelectivityNeuropsychiatric ligand design[2]
SEL330-639 Adenosine A2A​ ReceptorDual A2A​/A2B​ Antagonist Ki​ = 2.2 nMImmuno-oncology; cAMP inhibition[3]
Compound 7 ENPP1 EnzymeEnzymatic Inhibitor IC50​ = 5.70 nMcGAS-STING pathway activation[4]
Compound 14c PI3K α KinaseKinase Inhibitor IC50​ = 1.25 μ MAnti-tumor cytotoxicity[5]
Compound 3c CDK9 KinaseKinase Inhibitor IC50​ = 0.16 μ MAnti-proliferative agent[6]

Methodologies and Self-Validating Protocols

To ensure robust reproducibility, the following protocols detail the synthesis and biological validation of the pharmacophore. Every step is designed as a self-validating system to prevent downstream experimental failure.

Synthetic Workflow for the Core Scaffold

Rationale: The construction of the imidazo[1,2-a]pyrazine-2-carboxamide core relies on the condensation of an α -haloketone with an electron-deficient pyrazine, followed by a highly controlled amidation step.

  • Condensation & Cyclization: Dissolve 2-aminopyrazine (1.0 eq) in ethanol. Add ethyl bromopyruvate (1.1 eq) dropwise. Reflux the mixture for 3 hours.

    • Causality: The α -haloketone selectively alkylates the highly nucleophilic ring nitrogen. Subsequent intramolecular cyclization onto the exocyclic amine forms the fused bicyclic system.

  • Hydrolysis: Treat the resulting ethyl imidazo[1,2-a]pyrazine-2-carboxylate with LiOH in a THF/MeOH/ H2​O mixture for 2 hours at room temperature. Acidify with AcOH to precipitate the carboxylic acid.

    • Validation Check: Confirm the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) via 1H -NMR.

  • Amidation: Dissolve the carboxylic acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring at 0°C for 30 minutes to form the active ester. Add the target amine (1.1 eq) and warm to room temperature for 16 hours.

    • Causality: HATU is strictly utilized over standard carbodiimides (like EDC). Because the electron-deficient pyrazine ring reduces the nucleophilicity of the carboxylate, HATU's 7-azabenzotriazole leaving group is required to accelerate the reaction and suppress epimerization[7].

  • Purification: Purify via reverse-phase preparative HPLC.

    • Validation Check: Verify product mass and purity (>95%) using LC-MS before biological testing.

Synth N1 Step 1: Condensation 2-aminopyrazine + Ethyl bromopyruvate N2 Step 2: Cyclization Reflux in EtOH (70% yield) N1->N2 N3 Intermediate imidazo[1,2-a]pyrazine-2-carboxylate N2->N3 N4 Step 3: Hydrolysis LiOH / THF-MeOH-H2O N3->N4 N5 Step 4: Amidation Amine + HATU/DIPEA N4->N5 N6 Final Product imidazo[1,2-a]pyrazine-2-carboxamide N5->N6

Self-validating synthetic workflow for the imidazo[1,2-a]pyrazine-2-carboxamide pharmacophore.

Pharmacological Validation: TR-FRET cAMP Assay

Rationale: To validate the target engagement of A2A​ antagonists (e.g., SEL330-639), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Cell Preparation: Harvest HEK293 cells stably expressing human A2A​ receptors. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX).

    • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion is critical to prevent the rapid degradation of synthesized cAMP, ensuring the accumulated signal accurately reflects receptor activation.

  • Compound Incubation: Dispense cells into a 384-well plate. Add the imidazo[1,2-a]pyrazine-2-carboxamide test compound in a 10-point concentration-response curve. Incubate for 30 minutes at room temperature.

  • Agonist Challenge: Add the reference agonist NECA at its EC80​ concentration.

    • Validation Check: Running parallel plates with varying concentrations of NECA allows for Schild plot analysis. A rightward shift of the agonist curve without a drop in maximal efficacy confirms competitive antagonism.

  • Detection & Readout: Add the TR-FRET detection reagents (Europium-labeled cAMP and ULight-anti-cAMP antibody). Incubate for 1 hour, then measure time-resolved fluorescence at 665 nm and 615 nm.

    • Causality: TR-FRET is chosen over standard fluorescence to eliminate interference from the auto-fluorescence typical of highly conjugated heteroaromatic scaffolds[3].

References

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Release of adenosine-induced immunosuppression. European Journal of Pharmacology (Ovid). URL:[Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules (MDPI). URL:[Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals (PMC/NIH). URL:[Link]

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Methodological & Application

Step-by-step synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic pharmacophore in modern drug discovery. It is frequently utilized in the design of kinase inhibitors, Gαq/11 protein modulators for uveal melanoma[1], and broad-spectrum antiviral agents, including influenza nucleoprotein inhibitors[2].

Synthesizing the 5-bromoimidazo[1,2-a]pyrazine-2-carboxamide derivative provides a highly versatile building block. The 2-carboxamide group acts as a critical hydrogen-bond donor/acceptor in target binding pockets, while the 5-bromo substitution serves as a reactive handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This application note details a robust, self-validating two-step protocol for synthesizing this compound, emphasizing the mechanistic causality behind the reaction conditions.

Retrosynthetic Analysis & Regiochemical Causality

The target molecule is synthesized via a two-step sequence: a Chichibabin-type cyclization to form the bicyclic core, followed by the aminolysis of the resulting ester[3].

The critical challenge in this synthesis is ensuring the correct regiochemistry of the bromine atom. To achieve a 5-bromo substitution on the final imidazo[1,2-a]pyrazine core, the synthesis must begin with 2-amino-6-bromopyrazine .

Mechanistic Causality: In the Chichibabin reaction, the initial intermolecular alkylation by ethyl bromopyruvate occurs preferentially at the most nucleophilic nitrogen of the pyrazine ring. In 2-amino-6-bromopyrazine, the N1 nitrogen is electronically activated by the adjacent electron-donating amino group, whereas the N4 nitrogen is deactivated by the electron-withdrawing C6-bromine. Consequently, alkylation occurs exclusively at N1. Subsequent intramolecular condensation of the exocyclic amine with the ketone carbonyl forms the imidazole ring. This specific cyclization topology maps the C6-bromine of the starting pyrazine directly to the C5 position of the imidazo[1,2-a]pyrazine core.

Two-step synthetic workflow for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Rationale: The cyclization is performed in 1,2-dimethoxyethane (DME) over 4Å molecular sieves. The sieves act as a desiccant to drive the dehydration step of the cyclization forward and prevent the aqueous hydrolysis of the highly electrophilic ethyl bromopyruvate.

Procedure:

  • Preparation: Charge an oven-dried round-bottom flask with 2-amino-6-bromopyrazine (1.0 equiv, 10.0 mmol) and anhydrous DME (50 mL, 0.2 M) under a nitrogen atmosphere.

  • Desiccation: Add activated 4Å molecular sieves (approx. 5.0 g) to the stirring solution.

  • Electrophile Addition: Dropwise add ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) (1.2 equiv, 12.0 mmol). Note: A slight excess ensures complete consumption of the pyrazine.

  • Cyclization: Heat the reaction mixture to 85 °C (reflux) and stir for 4–6 hours.

  • In-Process Validation: Monitor the reaction via TLC (EtOAc/Hexanes 1:1). The disappearance of the starting material and the appearance of a new, lower Rf​ spot exhibiting intense blue fluorescence under 254 nm UV light indicates successful core formation.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the molecular sieves. Quench the filtrate with saturated aqueous NaHCO 3​ (30 mL) to neutralize the HBr generated during alkylation.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient 10–40% EtOAc in hexanes) to afford the intermediate ester[4].

Step 2: Aminolysis to 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide

Rationale: Direct amidation of the ethyl ester is efficiently achieved using a high concentration of ammonia in methanol. The reaction is deliberately run at room temperature to prevent unwanted nucleophilic aromatic substitution (S N​ Ar) of the C5-bromine by ammonia or methoxide.

Procedure:

  • Preparation: Dissolve ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 equiv, 5.0 mmol) in 7N ammonia in methanol (50 mL, 10 volumes).

  • Amidation: Seal the reaction vessel tightly to prevent the escape of ammonia gas. Stir the solution vigorously at room temperature (20–25 °C) for 12–16 hours.

  • In-Process Validation: Monitor via TLC (DCM/MeOH 9:1). The non-polar ester spot will completely convert to a highly polar, baseline-shifted amide spot. LC-MS analysis should confirm the mass shift from [M+H] + 270.0 to 241.0.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Trituration: Suspend the resulting crude solid in cold diethyl ether (15 mL) and sonicate for 2 minutes. Filter the precipitate and wash with an additional 5 mL of cold ether.

  • Drying: Dry the solid under high vacuum to yield the analytically pure 5-bromoimidazo[1,2-a]pyrazine-2-carboxamide.

Analytical Validation & Quality Control

To ensure the integrity of the self-validating protocol, cross-reference the isolated compounds against the quantitative analytical markers summarized below. The presence of a 1:1 isotopic doublet in the mass spectrum is the definitive signature of the retained bromine atom.

CompoundMolecular FormulaExpected YieldPhysical StateLC-MS [M+H] + (Isotopes)Key 1 H NMR Signatures (DMSO- d6​ )
Intermediate Ester C 9​ H 8​ BrN 3​ O 2​ 65–75%Pale yellow solid270.0 / 272.0 δ 8.85 (s, 1H, imidazole CH), 4.35 (q, 2H, -CH 2​ -)
Target Amide C 7​ H 5​ BrN 4​ O80–90%Off-white solid241.0 / 243.0 δ 8.60 (s, 1H, imidazole CH), 7.80 & 7.55 (br s, 2H, NH 2​ )

Biological Context: Gαq/11 Pathway Modulation

Imidazo[1,2-a]pyrazine derivatives synthesized via this core pathway have demonstrated profound efficacy in silencing Gαq proteins, which are frequently mutated in uveal melanoma[1]. The diagram below illustrates the logical relationship between the synthesized pharmacophore and its downstream signaling suppression.

Mechanism of action for imidazo[1,2-a]pyrazine derivatives in Gαq/11 signaling.

References

  • Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry.

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

  • Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate Chemical Properties. CymitQuimica / Fluorochem.

Sources

Protocols for Buchwald-Hartwig amination of 5-bromoimidazopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol suite for the Buchwald-Hartwig amination of 5-bromoimidazopyrazines, designed for medicinal chemists and process development scientists.

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, planar structure and unique hydrogen-bonding profile make it a cornerstone in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, JAK/TYK2 inhibitors, and novel antibacterial agents targeting the VirB11 ATPase HP0525[1][2].

While functionalization at the C-3 and C-8 positions is well-documented (often proceeding via electrophilic halogenation or facile nucleophilic aromatic substitution, respectively), the C-5 position presents a distinct synthetic challenge. The C-5 carbon is sterically hindered and electronically deactivated by the adjacent bridgehead nitrogen. Consequently, direct SN​Ar is typically ineffective for simple amines, necessitating the use of palladium-catalyzed Buchwald-Hartwig cross-coupling to forge the critical C-N bond[2].

Mechanistic Insights & Causality: Designing the Catalytic System

As a Senior Application Scientist, I emphasize that successful cross-coupling on this scaffold requires a deep understanding of the competing mechanistic pathways. The imidazopyrazine core is nitrogen-rich, presenting two major pitfalls during catalysis:

  • Catalyst Poisoning via N-Coordination: The basic nitrogen atoms in the imidazopyrazine core can competitively coordinate to the palladium(II) intermediate, forming off-cycle, inactive species[2].

  • Protodehalogenation and Base-Promoted Degradation: High-throughput experimentation (HTE) has revealed that strong bases (like NaOtBu) can cause degradation of the heteroaryl electrophile, while slow reductive elimination often leads to protodehalogenation via β -hydride elimination when using aliphatic amines[3].

Ligand Selection: To overcome these barriers, the use of bulky, electron-rich phosphine ligands is mandatory.

  • BrettPhos and tBuXPhos: These biarylphosphine ligands possess immense steric bulk that physically shields the palladium center from coordination by the imidazopyrazine nitrogens[2]. Their electron-rich nature accelerates the challenging oxidative addition into the C5-Br bond.

  • Xantphos: This bidentate ligand features a wide natural bite angle (~111°), which forces the palladium center into a geometry that highly favors rapid reductive elimination, thereby outcompeting the β -hydride elimination pathway[4].

Base and Solvent Pairing: While NaOtBu drives rapid deprotonation of the amine, it is often too harsh for highly functionalized imidazopyrazines. HTE screening frequently identifies milder bases like Cs2​CO3​ or K3​PO4​ in solvents such as 1,4-dioxane or tert-amyl alcohol (t-AmylOH) as the optimal choices to preserve the integrity of the heterocyclic core[3][5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Pd(II) Insertion into C5-Br) Pd0->OxAdd 5-Bromoimidazopyrazine AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base Poison Catalyst Poisoning (Imidazopyrazine N-Coordination) OxAdd->Poison Poor Ligand Choice (Insufficient Bulk) RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Dehal Protodehalogenation (β-Hydride Elimination) AmineCoord->Dehal Slow Reductive Elim. (Narrow Bite Angle) RedElim->Pd0 Product Release

Mechanistic pathways and pitfalls in the Buchwald-Hartwig amination of imidazopyrazines.

Quantitative Data: Optimization Parameters

The following table summarizes the most effective catalyst/base/solvent combinations for the C-5 amination of 5-bromoimidazopyrazines, derived from high-throughput screening campaigns and patent literature[3][5].

Catalyst SystemBaseSolventTemp (°C)Typical YieldMechanistic Rationale
Pd2​(dba)3​ / BrettPhos NaOtBu 1,4-Dioxane10075–90%BrettPhos bulk prevents N-coordination; NaOtBu drives rapid deprotonation. Best for robust substrates.
Pd(OAc)2​ / Xantphos Cs2​CO3​ t-AmylOH11060–80%Xantphos bite angle favors reductive elimination; mild base protects sensitive functional groups.
Pd2​(dba)3​ / tBuXPhos K3​PO4​ Toluene10065–85%tBuXPhos is highly electron-rich, making it excellent for coupling sterically hindered secondary amines.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (LC-MS monitoring) are integrated to ensure the reaction trajectory is verified before proceeding to workup.

Protocol A: General Amination using BrettPhos (High-Yield Scope)

Optimal for coupling primary and secondary amines to robust 5-bromoimidazopyrazine cores.

Reagents & Materials:

  • 5-Bromoimidazopyrazine derivative (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (1.2 equiv, 0.6 mmol)

  • Pd2​(dba)3​ (0.025 equiv, 2.5 mol% Pd dimer = 5 mol% Pd)

  • BrettPhos (0.06 equiv, 6 mol%)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 0.75 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with the 5-bromoimidazopyrazine, Pd2​(dba)3​ , BrettPhos, and NaOtBu .

  • Solvent Addition: Add anhydrous 1,4-dioxane. If the amine is a liquid, add it at this stage via a micropipette.

  • Degassing: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and sparge the mixture with argon for 5 minutes using a submerged needle to ensure complete removal of dissolved oxygen.

  • Reaction Execution: Transfer the vial to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

  • In-Process Control (Self-Validation): After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of HPLC-grade Acetonitrile, and analyze via LC-MS.

    • Validation Check: You should observe >95% consumption of the starting bromide. If protodehalogenation (M-79 peak) exceeds 10%, immediately cool the reaction to halt further degradation.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to 10% Methanol in Dichloromethane) to afford the pure 5-aminoimidazopyrazine.

Protocol B: Mild Amination using Xantphos (Base-Sensitive Substrates)

Optimal for substrates containing esters, sensitive protecting groups, or when using primary anilines prone to over-arylation[4].

Reagents & Materials:

  • 5-Bromoimidazopyrazine derivative (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (1.5 equiv, 0.75 mmol)

  • Pd(OAc)2​ (0.05 equiv, 5 mol%)

  • Xantphos (0.10 equiv, 10 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv, 1.0 mmol)

  • Anhydrous tert-Amyl Alcohol (5.0 mL, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the 5-bromoimidazopyrazine, amine, Pd(OAc)2​ , Xantphos, and finely powdered Cs2​CO3​ .

  • Degassing: Evacuate the flask and backfill with argon (repeat 3 times). Add anhydrous tert-amyl alcohol under a positive stream of argon.

  • Reaction Execution: Seal the flask and heat to 110 °C. The use of Cs2​CO3​ requires higher temperatures due to its lower solubility compared to NaOtBu . Stir for 12–16 hours.

  • In-Process Control: Monitor via LC-MS. The reaction rate will be slower than Protocol A. Ensure the ratio of product to starting material is stable over a 2-hour window before quenching.

  • Workup & Purification: Quench with water (10 mL) and extract with Dichloromethane ( 3×15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate, and purify via reversed-phase C18 chromatography (Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the target compound.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Solvent Degassing (Argon Sparging) Prep->Degas React 3. Thermal Heating (100-110°C) Degas->React Monitor 4. LC-MS Monitoring (Check Conversion) React->Monitor Monitor->React Incomplete Conversion Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Chromatography (Silica/C18) Workup->Purify

Standardized high-throughput workflow for C-N cross-coupling optimization.

References

  • [3] Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • [4] National Institutes of Health (PMC). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]

  • [1] ResearchGate. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Available at: [Link]

  • [5] Google Patents. WO2012168733A1 - Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents. Available at:

Sources

Application Note: Scalable Reaction Conditions for Imidazo[1,2-a]pyrazine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine core is a privileged fused bicyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antibacterial agents, and CNS-penetrant therapeutics[1],[2]. As drug candidates transition from discovery to early clinical phases, synthetic routes must evolve from discovery-scale methodologies—which often rely on toxic solvents, heavy metal catalysts, and tedious chromatographic purifications—to robust, scalable, and eco-friendly processes.

This application note details field-proven, scalable methodologies for imidazo[1,2-a]pyrazine ring formation. By analyzing the causality behind solvent selection, catalyst optimization, and exotherm control, this guide provides self-validating protocols designed for high-yield, multigram-to-kilogram scale-up.

Mechanistic Pathways & Strategic Route Selection

The construction of the imidazo[1,2-a]pyrazine system generally relies on two primary strategic pathways: the classical Chichibabin-type condensation and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction (MCR).

The Classical Condensation Pathway

The historical route involves the condensation of a 2-aminopyrazine with an α -haloketone (e.g., chloroacetaldehyde or bromoacetophenones). While straightforward, early iterations utilizing N,N -dimethylformamide (DMF) as a solvent resulted in notoriously low isolated yields (40-60%) due to the high boiling point of DMF and the generation of complex impurity profiles during aqueous workup[1].

The Scale-Up Solution: Switching the solvent to methanol or ethanol fundamentally alters the reaction's scalability. Protic solvents facilitate the initial alkylation and subsequent cyclization while allowing the final imidazo[1,2-a]pyrazine product to crystallize directly out of the reaction mixture upon cooling, bypassing chromatography entirely and boosting yields to >95%[1]. Furthermore, because late-stage bromination of the imidazopyrazine core often yields inseparable mixtures of regioisomers, it is strategically critical to pre-functionalize the starting materials prior to ring formation[1],[3].

The GBB Multicomponent Reaction (MCR)

For highly substituted derivatives (specifically 3-amino-imidazo[1,2-a]pyrazines), the GBB [4+1] cycloaddition is the premier scalable choice. This one-pot reaction condenses a 2-aminopyrazine, an aryl aldehyde, and an isonitrile.

The Scale-Up Solution: While traditionally catalyzed by Lewis acids like FeCl3​ or Cu(OTf)2​ , recent process optimizations have demonstrated that molecular iodine ( I2​ ) is a highly efficient, benign catalyst[4],[5]. Iodine activates the intermediate iminium ion, facilitating the nucleophilic attack of the isonitrile at room temperature[5]. This metal-free approach eliminates the regulatory burden of heavy metal purging in late-stage pharmaceutical intermediates[4].

G cluster_0 Classical Chichibabin Condensation cluster_1 GBB Multicomponent Reaction (MCR) A 2-Aminopyrazine C Alkylated Intermediate A->C B α-Haloketone B->C D Imidazo[1,2-a]pyrazine C->D Cyclization (-H2O, -HX) E 2-Aminopyrazine H Iminium Ion E->H + Catalyst (I2) F Aryl Aldehyde F->H G Isonitrile I 3-Amino-imidazo[1,2-a]pyrazine G->I H->I [4+1] Cycloaddition

Caption: Mechanistic comparison of Classical Chichibabin condensation vs. GBB Multicomponent Reaction.

Quantitative Evaluation of Synthetic Routes

To select the appropriate scale-up conditions, chemists must balance yield, cycle time, and the E-factor (environmental impact). The table below summarizes the quantitative differences between discovery and process-optimized conditions.

Synthetic StrategyCatalystSolventTemp (°C)Yield (%)Scalability / E-factorKey Process Advantage
Classical (Discovery) NoneDMF80-10040-60Low / HighHistorical baseline; poor isolation
Classical (Optimized) NoneMethanol65 (Reflux)95-98High / LowDirect crystallization; no chromatography
GBB MCR (Standard) Metal Lewis AcidsVarious80-12070-85Moderate / ModerateBroad substrate scope; metal purging required
GBB MCR (Optimized) Molecular Iodine ( I2​ )Ethanol20-25 (RT)85-95High / Very LowEco-friendly; metal-free; ambient temperature

Scalable Experimental Protocols

Protocol A: Optimized Classical Condensation (Methanol-Solvent System)

Objective: Synthesis of 2-aryl-imidazo[1,2-a]pyrazine derivatives without chromatographic purification.

Causality & Process Rationale: Using methanol instead of DMF capitalizes on the differential solubility of the starting materials versus the fused bicyclic product. The reaction is driven to completion via reflux, and the product self-purifies by precipitating out of the polar protic solvent upon cooling[1].

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry jacketed reactor equipped with an overhead stirrer and reflux condenser, charge 2-aminopyrazine (1.0 equiv) and methanol (10 volumes).

  • Controlled Addition: Begin stirring at 250 RPM. Add the α -haloketone (1.05 equiv) portion-wise over 30 minutes. In-Process Control (IPC): Ensure the internal temperature does not exceed 40 °C during addition to prevent side reactions and degradation[2].

  • Cyclization: Heat the reaction mixture to gentle reflux (approx. 65 °C) for 4–6 hours.

  • IPC Monitoring: Sample the reaction and analyze via HPLC. Proceed to the next step when 2-aminopyrazine consumption is >98%.

  • Crystallization: Cool the reactor linearly to 0–5 °C over 2 hours. The imidazo[1,2-a]pyrazine product will precipitate as a crystalline solid.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold methanol (2 x 2 volumes) and dry under vacuum at 45 °C to constant weight.

Protocol B: Iodine-Catalyzed GBB Multicomponent Reaction

Objective: Synthesis of 3-amino-imidazo[1,2-a]pyrazine derivatives at ambient temperature.

Causality & Process Rationale: Molecular iodine acts as a mild, inexpensive Lewis acid to activate the imine intermediate. Because the reaction proceeds efficiently at room temperature, thermal degradation is avoided. A specific thiosulfate quench is integrated into the workup to self-validate the complete removal of the iodine catalyst[4],[5].

Step-by-Step Methodology:

  • Imine Formation: In a standard reactor, dissolve 2-aminopyrazine (1.0 equiv) and the selected aryl aldehyde (1.0 equiv) in absolute ethanol (8 volumes). Stir at room temperature (20–25 °C) for 15 minutes.

  • Catalyst Addition: Charge molecular iodine ( I2​ , 10 mol%) to the reactor. The solution will turn dark brown.

  • Cycloaddition: Add tert-butyl isocyanide (1.0 equiv) dropwise over 20 minutes. Maintain the internal temperature below 30 °C using a water bath if necessary.

  • Maturation: Stir the reaction mixture at room temperature for 6–8 hours. Monitor completion via TLC or LC-MS.

  • Catalyst Quench (Critical Step): Add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ , 3 volumes) and stir vigorously for 30 minutes. The color of the mixture will transition from brown to pale yellow/colorless, confirming the reduction and neutralization of I2​ .

  • Workup & Isolation: Extract the aqueous mixture with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture to afford the pure product.

Workflow Step1 Reagent Prep & Degassing Step2 Controlled Addition (T < 40°C) Step1->Step2 Step3 Catalytic Cyclization (Iodine / RT) Step2->Step3 Step4 Thiosulfate Quench & Workup Step3->Step4 Step5 Crystallization (Green Solvent) Step4->Step5

Caption: Scale-up workflow for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.

Conclusion

The transition from discovery chemistry to process-scale manufacturing requires a fundamental shift in synthetic strategy. For imidazo[1,2-a]pyrazines, abandoning high-boiling solvents like DMF in favor of protic solvents (methanol/ethanol) enables direct crystallization, drastically reducing E-factors and cycle times. Furthermore, leveraging molecular iodine in multicomponent reactions provides a highly efficient, metal-free pathway to complex, highly substituted derivatives, ensuring compliance with stringent pharmaceutical impurity guidelines.

References

  • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: RSC Advances URL
  • Source: Organic Process Research & Development (ACS Publications)
  • Source: Bioorganic & Medicinal Chemistry Letters (PMC / NIH)
  • Title: Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations Source: TSI Journals URL

Sources

Application Notes & Protocols: Strategic C-H Activation of Imidazo[1,2-a]pyrazine-2-carboxamide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its functionalization is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[2][3] Traditional synthetic routes often require multi-step sequences involving pre-functionalized starting materials. Direct C-H activation has emerged as a transformative and sustainable strategy, offering a more atom- and step-economical approach to modify complex molecular architectures.[4][5] This guide provides an in-depth analysis and field-tested protocols for the transition-metal-catalyzed C-H functionalization of imidazo[1,2-a]pyrazine-2-carboxamide, leveraging the intrinsic directing group capacity of the C2-carboxamide to achieve high regioselectivity. We will explore methodologies employing palladium, rhodium, ruthenium, and iridium catalysis, detailing the mechanistic rationale behind each protocol and providing insights for troubleshooting and optimization.

Introduction: The Strategic Value of C-H Activation

The imidazo[1,2-a]pyrazine ring system is a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[1][2] The ability to selectively introduce diverse substituents onto this core is crucial for fine-tuning its pharmacological profile. C-H activation circumvents the need for classical cross-coupling reactions which rely on pre-installed halides or organometallic reagents. By directly converting innate C-H bonds into new C-C or C-heteroatom bonds, this approach streamlines synthesis, reduces waste, and opens new avenues for late-stage functionalization of complex molecules.[6]

The 2-carboxamide moiety on the imidazo[1,2-a]pyrazine scaffold is not merely a synthetic handle but a powerful tool for regiocontrol. It can act as a chelating directing group, positioning a transition metal catalyst in close proximity to specific C-H bonds on the heterocyclic core, thereby enabling selective functionalization that would be challenging to achieve by other means.

Foundational Mechanism: Directed C-H Metalation

The success of these protocols hinges on the concept of a directed, chelation-assisted C-H bond cleavage. Most of the catalytic cycles discussed herein are initiated by the coordination of the carboxamide group to the metal center. This brings the catalyst into the vicinity of the C3-H bond of the imidazole ring or, in some cases, the C8-H bond of the pyrazine ring. The subsequent C-H bond cleavage typically proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a stable five- or six-membered metallacyclic intermediate.[7][8] This intermediate is the linchpin of the reaction, poised to react with a coupling partner to forge the new bond.

cluster_0 General Workflow for C-H Activation Start Substrate + Catalyst Precursor Coord Coordination of Directing Group Start->Coord CH_Activation C-H Activation / Metalation (e.g., CMD Pathway) Coord->CH_Activation Metalacycle Metallacycle Intermediate CH_Activation->Metalacycle Coupling Reaction with Coupling Partner (e.g., Oxidative Addition, Insertion) Metalacycle->Coupling RE Reductive Elimination Coupling->RE Product Functionalized Product RE->Product Cat_Regen Catalyst Regeneration RE->Cat_Regen Cat_Regen->Start Catalytic Cycle

Caption: Generalized workflow for directed C-H activation.

Palladium-Catalyzed C3-Arylation and Vinylation

Palladium catalysis is the workhorse of C-H functionalization, renowned for its broad functional group tolerance and predictable reactivity. The carboxamide group effectively directs the arylation to the C3 position of the imidazo[1,2-a]pyrazine core.

Mechanistic Rationale

The catalytic cycle typically begins with the formation of a Pd(II) palladacycle intermediate.[9] The reaction can then proceed through two primary manifolds: a Pd(II)/Pd(0) cycle or a Pd(II)/Pd(IV) cycle. In the case of aryl halides, a Pd(II)/Pd(0) pathway involving oxidative addition of the halide to the palladacycle, followed by reductive elimination, is often proposed.[8] However, with many protocols using a silver salt oxidant, a Pd(II)/Pd(IV) pathway is more likely, where the oxidant facilitates the formation of a Pd(IV) species which then undergoes reductive elimination to form the C-C bond and regenerate the active Pd(II) catalyst.[8] The choice of base is critical; it facilitates the initial deprotonation step and neutralizes the acid generated during the reaction.

Pd_II L-Pd(II) Substrate Substrate-H Coord_Complex Substrate-Pd(II) Complex Substrate->Coord_Complex + L-Pd(II) Palladacycle Palladacycle (Pd-C) Coord_Complex->Palladacycle - HX (Base Assisted) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Oxidant + R-X Product_Complex Product-Pd(II) Complex Pd_IV->Product_Complex Reductive Elimination Product_Complex->Pd_II + Substrate-H - Product-R Product Product-R

Caption: Plausible Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Protocol: C3-Arylation with Aryl Iodides

This protocol is adapted from established procedures for the direct arylation of related N-heterocycles.[10][11]

Materials:

  • Imidazo[1,2-a]pyrazine-2-carboxamide derivative (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Silver acetate (AgOAc) (2.0 equiv)

  • Potassium pivalate (PivOK) (30 mol%)

  • Anhydrous 1,2-dichloroethane (DCE) or t-AmylOH

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the imidazo[1,2-a]pyrazine-2-carboxamide (e.g., 0.2 mmol), aryl iodide (0.3 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg), AgOAc (0.4 mmol, 66.8 mg), and PivOK (0.06 mmol, 7.5 mg).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous solvent (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110-120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) or ethyl acetate (EtOAc) and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc or DCM/methanol gradient) to afford the C3-arylated product.

Causality and Insights:

  • Catalyst: Pd(OAc)₂ is a common, air-stable Pd(II) precursor.

  • Oxidant: AgOAc serves a dual role: it acts as the oxidant to facilitate the Pd(II)/Pd(IV) cycle and as a halide scavenger, preventing catalyst inhibition.

  • Additive: Pivalate (PivO⁻) is believed to act as a ligand and participate in the C-H activation step via a CMD mechanism, often improving reaction efficiency.[7]

  • Solvent: High-boiling, non-coordinating solvents like DCE or t-AmylOH are typically required to achieve the necessary reaction temperatures.

ParameterTypical ConditionRationale
Catalyst Loading 2-10 mol%Balances reaction rate and cost.
Temperature 100-140 °CHigh energy is needed to cleave the C-H bond.
Aryl Partner Ar-I, Ar-BrIodides are more reactive than bromides.[12]
Base/Additive K₂CO₃, PivOKAssists in the C-H activation step (CMD).
Oxidant AgOAc, Cu(OAc)₂, BQRegenerates the active Pd(II) catalyst.

Rhodium(III)-Catalyzed C-H Olefination and Annulation

Rhodium(III) catalysts, typically featuring a cyclopentadienyl (Cp*) ligand, are highly effective for C-H activation and subsequent annulation or olefination reactions, particularly with partners like alkynes and alkenes.[13][14]

Mechanistic Rationale

The reaction is initiated by the formation of a five-membered rhodacycle via CMD, directed by the carboxamide. This intermediate then undergoes coordination and migratory insertion of an alkene or alkyne into the Rh-C bond. The resulting seven-membered rhodacycle can then undergo β-hydride elimination to yield the C-H olefination product or participate in further transformations leading to annulated systems. An oxidant, often a copper salt like Cu(OAc)₂, is required to regenerate the active Rh(III) catalyst from the Rh(I) species formed after reductive elimination.[15]

Rh_III [Cp*Rh(III)] Rhodacycle Rhodacycle (Rh-C) Rh_III->Rhodacycle + Substrate-H - HX Substrate Substrate-H Alkene_Coord Alkene Coordinated Rhodacycle Rhodacycle->Alkene_Coord + Alkene Insertion_Product Migratory Insertion Alkene_Coord->Insertion_Product Insertion Rh_I Rh(I) Insertion_Product->Rh_I β-Hydride Elim. + Product Rh_I->Rh_III + Oxidant Product Olefination Product

Caption: Simplified catalytic cycle for Rh(III)-catalyzed olefination.

Protocol: C3-Olefination with Acrylates

Materials:

  • Imidazo[1,2-a]pyrazine-2-carboxamide derivative (1.0 equiv)

  • Alkenyl coupling partner (e.g., n-butyl acrylate) (2.0-3.0 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • Silver acetate (AgOAc) or Copper(II) acetate [Cu(OAc)₂] (as oxidant/co-catalyst)

  • Cesium acetate (CsOAc) or Potassium acetate (KOAc) (2.0 equiv)

  • Anhydrous solvent (e.g., t-AmylOH or DCE)

Procedure:

  • In an inert atmosphere glovebox or using a Schlenk line, combine the imidazo[1,2-a]pyrazine-2-carboxamide (0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 3.1 mg), and CsOAc (0.4 mmol, 76.8 mg) in a Schlenk tube.

  • Add the anhydrous solvent (1.0 mL) followed by the acrylate (0.4-0.6 mmol).

  • Seal the vessel and heat the mixture at 100 °C for 12 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through Celite.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the combined organic layers in vacuo.

  • Purify the residue by flash column chromatography (silica gel) to isolate the desired C3-olefinated product.

Causality and Insights:

  • Catalyst: [Cp*RhCl₂]₂ is a standard, air-stable precursor for generating the active Rh(III) catalyst.

  • Base: Acetate bases (CsOAc, KOAc) are effective for the CMD step and are generally compatible with the catalytic system.

  • Oxidant: If a redox-neutral pathway isn't operative, an oxidant like Cu(OAc)₂ is essential for catalyst turnover. AgOAc can also serve as a chloride scavenger to generate the active cationic Rh species.

Ruthenium-Catalyzed C-H Arylation

Ruthenium offers a cost-effective alternative to palladium and rhodium for C-H arylation.[16] Carboxylate- and carboxamide-directed Ru-catalyzed arylations are well-established.[17]

Mechanistic Rationale

The reaction typically involves a [Ru(p-cymene)Cl₂]₂ precatalyst. In the presence of a carboxylate additive (like KOAc or KOPiv), a carboxylate-ligated Ru(II) species is formed. This species undergoes CMD with the substrate to generate a stable ruthenacycle.[17] This intermediate can then react with an aryl halide, likely through oxidative addition, to form a Ru(IV) species, which subsequently undergoes reductive elimination to yield the product and a Ru(II) species that re-enters the catalytic cycle.[18][19]

Protocol: C3-Arylation with Aryl Chlorides

The ability to use more abundant and cheaper aryl chlorides is a significant advantage of some ruthenium catalytic systems.[16]

Materials:

  • Imidazo[1,2-a]pyrazine-2-carboxamide derivative (1.0 equiv)

  • Aryl chloride (2.0 equiv)

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • Potassium pivalate (KOPiv) (3.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a screw-cap vial, add the imidazo[1,2-a]pyrazine-2-carboxamide (0.25 mmol), aryl chloride (0.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.0125 mmol, 7.7 mg), and KOPiv (0.75 mmol, 94 mg).

  • Add anhydrous DMA (2.5 mL).

  • Seal the vial tightly and stir the mixture in a preheated block at 120-130 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel chromatography.

Causality and Insights:

  • Ligand/Base: Pivalate is crucial, serving as both the base for the CMD step and as an internal ligand that stabilizes the ruthenium center.

  • Solvent: Polar aprotic solvents like DMA or NMP are often required to achieve sufficient solubility and the high temperatures needed for the activation of less reactive aryl chlorides.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed borylation is a powerful method for converting C-H bonds into versatile C-B bonds, which are synthetic linchpins for subsequent transformations like Suzuki-Miyaura cross-coupling.[20]

Mechanistic Rationale & Regioselectivity

This reaction typically proceeds without a strong directing group effect and is governed by sterics.[21][22] The active catalyst, usually an Ir(I) species complexed with a bipyridine ligand, undergoes oxidative addition to the B-H bond of a reagent like pinacolborane (HBpin) or the B-B bond of bis(pinacolato)diboron (B₂pin₂). The resulting Ir(III) species then activates a C-H bond, and reductive elimination furnishes the borylated product and regenerates the active catalyst.[23] For the imidazo[1,2-a]pyrazine core, borylation is expected to occur at the most sterically accessible and electron-rich positions, which are often C3, C5, or C6, depending on the substitution pattern. The C2-carboxamide will exert a significant steric influence, likely disfavoring borylation at the adjacent C3 position and potentially favoring it at the C5 or C6 positions of the pyrazine ring.

Protocol: Regioselective Borylation

Materials:

  • Imidazo[1,2-a]pyrazine-2-carboxamide derivative (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • [Ir(cod)OMe]₂ (1,5-cyclooctadiene)methoxyiridium(I) dimer (1.5 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

  • Anhydrous tetrahydrofuran (THF) or cyclohexane

Procedure:

  • Under an inert atmosphere, add [Ir(cod)OMe]₂ (0.003 mmol, 2.0 mg) and dtbpy (0.006 mmol, 1.6 mg) to a Schlenk tube.

  • Add anhydrous solvent (1.0 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • Add the imidazo[1,2-a]pyrazine-2-carboxamide (0.2 mmol) and B₂pin₂ (0.24 mmol, 61 mg).

  • Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can often be used directly in the next step (e.g., Suzuki coupling) after filtration through a short plug of silica gel (eluting with ethyl acetate) to remove iridium residues. Further purification can be achieved by recrystallization or careful chromatography.

Causality and Insights:

  • Catalyst System: The combination of an iridium precursor like [Ir(cod)OMe]₂ and a sterically hindered bipyridine ligand like dtbpy is the standard for efficient C-H borylation.

  • Boron Source: B₂pin₂ is a stable, easy-to-handle solid, making it the reagent of choice.

  • Regioselectivity: Expect a mixture of isomers. Careful analysis (NMR, NOE) is required to determine the site of borylation. The primary directing factor is steric hindrance.

References

  • Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activ
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). SpringerLink.
  • Transition Metal-Catalyzed Synthesis of N, O−Heterocycles via C−H Functionalization. (n.d.).
  • Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. (2016, May 20). Beilstein Journals.
  • Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds. (n.d.). Royal Society of Chemistry.
  • Mechanistic Investigation of Palladium-Catalyzed Allylic C–H Activation. (2013, January 8).
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024, November 19). MDPI.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2011, January 21). MDPI.
  • Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. (2025, May 20). RSC Publishing.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry.
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.).
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018, July 16). TSI Journals.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI.
  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. (2012, November 14).
  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF. (n.d.).
  • Directed regioselective arylation of imidazo[1,2- a]pyridine-3-carboxamides using Rh(III)
  • Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)
  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Royal Society of Chemistry.
  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. (2019, June 7). PubMed.
  • Ruthenium-Catalyzed C(sp2)
  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024, October 24). PubMed.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025, January 30). MDPI.
  • Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines | Request PDF. (2025, August 7).
  • Undirected ruthenium-catalyzed C–H activation using arylsulfonium salts: direct arylation without ruthenacycle intermediates revealed by computation and data science. (n.d.). Royal Society of Chemistry.
  • Construction of Pyridazine Analogues via Rhodium‐mediated C‐H Activation | Request PDF. (n.d.).
  • Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. (n.d.).
  • Ruthenium(0)-Catalyzed C-H Arylation of Aromatic Imines Under Neutral Conditions: Access to Biaryl Aldehydes. (2016, September 2). PubMed.
  • (PDF) Imidazo[1,2-a]pyrazines. (2016, June 19).
  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. (n.d.). eScholarship.org.
  • C-H Arylation of Imidazo[1,2- a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. (2026, February 13). PubMed.
  • Ruthenium-catalyzed direct arylations with aryl chlorides. (n.d.). Royal Society of Chemistry.
  • Iridium-catalyzed C–H borylation of pyridines. (n.d.). Royal Society of Chemistry.
  • Iridium-catalyzed C-H borylation of pyridines. (2014, October 7). PubMed.
  • Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties. (n.d.). Royal Society of Chemistry.
  • Iridium-catalyzed C-H borylation of pyridines | Request PDF. (n.d.).
  • Merging Iridium-Catalyzed C−H Borylations with Palladium. (2021, December 10).

Sources

Troubleshooting & Optimization

Improving low yields in the synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This troubleshooting guide is engineered specifically for researchers, chemists, and drug development professionals facing bottlenecks in the synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide .

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, but its functionalization—particularly selective halogenation and amidation—often suffers from poor yields, regiochemical ambiguity, and competitive degradation. This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflow.

Synthetic Workflow Overview

To achieve high regiochemical fidelity, the synthesis must avoid late-stage bromination. The optimal route is a de novo cyclization starting from a pre-halogenated pyrazine, followed by amidation.

SynthesisWorkflow A 2-Amino-6-bromopyrazine (Starting Material) C Microwave Cyclization EtOH, NaHCO3, 120°C A->C B Ethyl 3-bromopyruvate (Alkylating Agent) B->C D Ethyl 5-bromoimidazo[1,2-a] pyrazine-2-carboxylate (Intermediate) C->D  m/z 270/272 E Ammonolysis 7N NH3/MeOH, 60°C D->E F 5-Bromoimidazo[1,2-a] pyrazine-2-carboxamide (Target Product) E->F  m/z 241/243

Workflow for the de novo synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide.

Troubleshooting FAQs

Q1: I am trying to synthesize the 5-bromo isomer by directly brominating ethyl imidazo[1,2-a]pyrazine-2-carboxylate with Br₂ or NBS, but I am getting a complex mixture. What is going wrong?

Causality & Solution: The imidazo[1,2-a]pyrazine core undergoes electrophilic aromatic substitution preferentially at the C-3 position of the imidazole ring, as it is the most electron-rich site. Attempts to directly functionalize the imidazo[1,2-a]pyrazine core via late-stage bromination frequently result in extremely poor yields and inseparable mixtures of dibrominated regioisomers[1].

To achieve unambiguous regiocontrol and improve your overall yield, you must abandon late-stage bromination. Instead, utilize the de novo cyclization strategy starting from 2-amino-6-bromopyrazine . Because the bromine is already locked at the C-6 position of the pyrazine ring, cyclization with ethyl 3-bromopyruvate will exclusively yield the 5-bromoimidazo[1,2-a]pyrazine architecture.

Q2: When cyclizing 2-amino-6-bromopyrazine with ethyl 3-bromopyruvate, my yields are consistently below 30%. How can I drive this reaction to completion?

Causality & Solution: The low yield is a direct consequence of the electronic properties of your starting material. The bromine atom at the C-6 position exerts a strong electron-withdrawing inductive effect (-I effect), which drastically reduces the nucleophilicity of the adjacent N-1 pyrazine nitrogen. This makes the initial alkylation step highly sluggish, allowing the sensitive alpha-haloketone to degrade before the pyrazine can fully react.

To overcome this kinetic barrier, you must transition from conventional heating to microwave irradiation . Microwave irradiation has been shown to significantly reduce reaction times and enhance product yields in the synthesis of imidazo-fused heterocycles by providing rapid, uniform heating that outcompetes degradation pathways[2]. Additionally, solvent polarity plays a critical role in these cyclizations, with polar solvents like ethanol providing significant improvements in yield by stabilizing the charged iminium intermediate[3]. Finally, adding a mild acid scavenger (NaHCO₃) prevents the generated HBr from protonating the weakly nucleophilic amine.

Causality N1 C-6 Bromine Substitution N2 Strong Inductive Electron Withdrawal (-I effect) N1->N2 N3 Depleted Electron Density at N-1 Pyrazine Nitrogen N2->N3 N4 Sluggish Nucleophilic Attack on alpha-Haloketone N3->N4 N5 Haloketone Degradation > Cyclization Rate N4->N5 Conventional Heating N6 Microwave Irradiation (Kinetic Push) N4->N6 Optimization N7 Successful [4+1] Cycloaddition N6->N7

Mechanistic causality of cyclization failure and the kinetic resolution via microwave irradiation.

Q3: The final amidation of the ester to the carboxamide gives me the hydrolyzed carboxylic acid byproduct. How do I prevent this?

Causality & Solution: Nucleophilic acyl substitution at the ester carbonyl is competing with base-catalyzed hydrolysis. This occurs if aqueous ammonia (NH₄OH) is used, or if your methanolic ammonia has absorbed atmospheric moisture. To force the amidation, you must strictly exclude water and increase the collision frequency of the ammonia nucleophile by conducting the reaction in a sealed pressure tube at elevated temperatures.

Quantitative Data Summaries

Table 1: Optimization of the Cyclization Step (2-Amino-6-bromopyrazine + Ethyl 3-bromopyruvate)

Reaction ConditionsAdditiveTimeYield (%)Mechanistic Outcome
Reflux in DMF, 80 °CNone24 h< 15%Extensive degradation of halopyruvate; HBr stalls reaction.
Reflux in EtOH, 78 °CNaHCO₃18 h25 - 30%Acid scavenging prevents stalling, but kinetic barrier remains high.
Microwave, EtOH, 120 °C NaHCO₃ 0.5 h 65 - 75% Rapid heating overcomes the activation energy barrier.

Table 2: Optimization of the Amidation Step (Ester to Carboxamide)

Reagent SystemTemperatureTimeYield (%)Mechanistic Outcome
Aq. NH₄OH (28%)25 °C24 h< 10%Competitive hydrolysis yields the carboxylic acid byproduct.
7N NH₃ in MeOH25 °C48 h30 - 40%Sluggish ammonolysis due to poor electrophilicity of the ester.
7N NH₃ in MeOH (Sealed Tube) 60 °C 16 h 85 - 95% High pressure and heat force the nucleophilic acyl substitution.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Cyclization
  • Preparation: Charge a heavy-walled microwave reactor vial with 2-amino-6-bromopyrazine (1.0 equiv), ethyl 3-bromopyruvate (1.2 equiv), and anhydrous NaHCO₃ (1.5 equiv).

  • Solvation: Suspend the mixture in anhydrous Ethanol (0.25 M concentration relative to the pyrazine). Seal the vial with a crimp cap.

  • Irradiation: Irradiate in a dedicated microwave synthesizer at 120 °C for 30 minutes with high stirring.

  • Self-Validation Checkpoint: Sample 10 µL of the crude mixture, dilute in LC-MS grade Acetonitrile, and analyze. The starting material (m/z 174/176) should be fully consumed. The desired intermediate, ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, will appear as a distinct doublet peak at m/z 270/272 [M+H]⁺ (confirming the 1:1 isotopic ratio of the retained bromine atom).

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography (gradient of Hexanes/EtOAc) to yield the pure ester.

Protocol B: Anhydrous Amidation
  • Preparation: In a heavy-walled glass pressure tube, dissolve the purified ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 equiv) in a commercially available, anhydrous solution of 7N Ammonia in Methanol (10 mL per mmol of substrate).

  • Reaction: Seal the tube tightly with a Teflon bushing and O-ring. Heat the vessel behind a blast shield in an oil bath at 60 °C for 16 hours.

  • Cooling: Remove from heat and allow the vessel to cool completely to 0 °C in an ice bath before carefully unsealing to prevent ammonia gas eruption.

  • Self-Validation Checkpoint: Perform TLC (10% MeOH in DCM). The reaction is complete when the less polar ester spot disappears, replaced by a highly polar, UV-active baseline spot. LC-MS will confirm the target product, 5-bromoimidazo[1,2-a]pyrazine-2-carboxamide, at m/z 241/243[M+H]⁺ .

  • Isolation: Evaporate the methanolic ammonia under reduced pressure. Triturate the crude solid with cold diethyl ether to remove organic impurities. Filter the precipitate and dry in vacuo to obtain the target carboxamide as a pure powder.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences (2024) URL:2

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst Source: Letters in Applied NanoBioScience (2021) URL:3

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion Source: NIH / Bioorganic & Medicinal Chemistry Letters (2012) URL:1

Sources

Solving solubility issues of imidazo[1,2-a]pyrazines in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,2-a]pyrazine Solubility

Welcome to the technical support center for handling imidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this important class of heterocyclic compounds, particularly in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and Methanol. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I've synthesized a novel imidazo[1,2-a]pyrazine derivative, but it shows poor solubility in DMSO, even at low millimolar concentrations. Why is this happening?

This is a common challenge. While DMSO is a powerful, polar aprotic solvent, its ability to dissolve a compound is not universal. The solubility of imidazo[1,2-a]pyrazines is dictated by a balance of factors inherent to your specific molecule's structure.[1]

  • Crystal Lattice Energy: If your compound is highly crystalline, the energy required for the solvent to break apart the crystal lattice may be greater than the energy gained from solvation. This is often an issue with "brick-dust" type molecules, which are characterized by high melting points and strong intermolecular interactions (e.g., pi-pi stacking, hydrogen bonding) in their solid state.[2]

  • Lipophilicity (LogP): The substituents on your imidazo[1,2-a]pyrazine core play a crucial role.[1] Large, nonpolar, or aromatic side chains can dramatically increase the molecule's lipophilicity (a high LogP value), making it less favorable to interact with a polar solvent like DMSO.[3]

  • Compound Purity: Impurities from the synthesis or workup can sometimes reduce solubility or act as nucleation points for precipitation.

Q2: My compound dissolves in DMSO initially but then crashes out of solution after a freeze-thaw cycle or upon storage. What causes this precipitation?

This phenomenon is often a combination of two main factors: the creation of a supersaturated solution and the hygroscopic nature of DMSO.

  • Supersaturation: You may have initially created a metastable supersaturated solution, especially if you used heat or sonication to dissolve the compound.[4] While it appears dissolved, it's thermodynamically unstable. Freeze-thaw cycles provide the energy needed to overcome the kinetic barrier to precipitation, causing the compound to fall out of solution.[4][5]

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of absorbed water can significantly decrease the solubility of hydrophobic compounds in DMSO, leading to precipitation.[4][6] It's crucial to use anhydrous DMSO and handle it properly to minimize water exposure.[6]

Q3: Why is my compound, which is soluble in DMSO, precipitating when I dilute the stock solution into my aqueous assay buffer?

This is a classic problem known as "precipitation upon dilution."[7] Your compound is soluble in 100% DMSO but becomes insoluble when the percentage of DMSO drops significantly upon addition to an aqueous medium.[8] The final concentration of the organic solvent in your assay is too low to keep your lipophilic compound in solution.[7] This can lead to inaccurate results in biological assays.[5][8]

Troubleshooting Guide: Step-by-Step Solutions

If you are facing solubility issues, a systematic approach is the most effective way to find a solution. The following workflow provides a logical progression from simple fixes to more advanced formulation strategies.

G cluster_0 A Initial Observation: Compound Insoluble B Step 1: Basic Checks & Physical Methods A->B C Step 2: pH Modification (For Ionizable Compounds) B->C If still insoluble F Solubility Achieved B->F Soluble D Step 3: Co-Solvent Systems C->D If still insoluble or not ionizable C->F Soluble E Step 4: Advanced Formulation D->E If still insoluble D->F Soluble E->F Soluble G Consult Formulation Specialist E->G If still insoluble

Caption: A step-by-step workflow for addressing low solubility issues.

Issue 1: Compound Won't Dissolve in Pure DMSO or Methanol

Protocol: Initial Solubility Assessment & Enhancement

  • Verify Purity: Before extensive troubleshooting, ensure your compound is of high purity. Impurities can significantly impact solubility.

  • Gentle Heating: Gently warm the vial to 37-50°C.[6] This can provide the energy needed to overcome the crystal lattice energy. Do not overheat, as this can degrade the compound.

  • Sonication: Place the sealed vial in a sonicator bath. The ultrasonic waves can help break apart solid aggregates and facilitate dissolution.[6]

  • Concentration Reduction: The most straightforward solution is often to prepare a new stock solution at a lower concentration.[6][9]

Issue 2: Poor Solubility Persists / Compound is for an Aqueous Application

If basic methods fail, or if the ultimate goal is an aqueous solution, solvent and pH modification are the next logical steps. The imidazo[1,2-a]pyrazine scaffold contains basic nitrogen atoms, making its solubility highly pH-dependent.[10]

Causality: The Power of Protonation The nitrogen atoms in the imidazo[1,2-a]pyrazine ring system can be protonated in acidic conditions. This forms a salt, which is an ionized species. This charged form is more polar and, therefore, significantly more soluble in polar solvents like water or methanol.[10] The predicted pKa of the parent imidazo[1,2-a]pyrazine is around 4.30, indicating it will become protonated in acidic media.[11]

Sources

Technical Support Center: Minimizing Debromination Side-Reactions During Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating and suppressing debromination, a common and often frustrating side-reaction in palladium-catalyzed cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter the unwanted replacement of a bromine atom with hydrogen (hydrodebromination) in their synthetic routes. Here, we will dissect the root causes of this issue and provide actionable, field-proven strategies to favor your desired coupling product.

Troubleshooting Guide: Addressing Debromination in Real-Time

This section is structured to address specific issues you might be observing at the bench.

Issue 1: Significant Formation of the Debrominated (Ar-H) Byproduct in Suzuki-Miyaura Coupling

You've set up a Suzuki-Miyaura reaction to form a new C-C bond, but your analytical data (TLC, LC-MS, or ¹H NMR) shows a substantial amount of the starting aryl bromide being converted to the corresponding arene.

Root Causes and Solutions:

The primary culprit behind debromination in palladium-catalyzed couplings is often the formation of a palladium-hydride (Pd-H) species, which can initiate a competing catalytic cycle that results in hydrodehalogenation.[1][2] The source of this hydride can be multifaceted.

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Caption: Troubleshooting workflow for minimizing debromination in Suzuki-Miyaura reactions.[3]

Potential Cause Proposed Solution & Rationale
Aggressive Base Switch to a milder or sterically hindered base. Strong bases, particularly alkoxides like NaOtBu or hydroxides in the presence of protic solvents, can generate hydride species that lead to debromination.[1][4] Weaker inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF are often effective for the coupling while minimizing this side reaction.[4][5]
High Reaction Temperature Lower the reaction temperature. High temperatures can accelerate the desired reaction but may disproportionately increase the rate of side reactions like debromination.[3] It can also lead to the thermal decomposition of solvents or ligands, creating hydride sources.[1] Attempt the reaction at the lowest temperature that provides a reasonable conversion rate, for instance, starting at 40-80 °C.[1][3]
Catalyst and Ligand System The choice of ligand is critical. Modern, bulky, and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the rate of reductive elimination (the desired product-forming step) over the competing debromination pathway.[5] These ligands stabilize the palladium center and promote the desired catalytic cycle.[5][6]
Presence of Hydride Donors Ensure the use of high-purity, anhydrous solvents. Protic solvents like water or alcohols can serve as a source of hydrides or protons, facilitating debromination.[4] While Suzuki couplings often require some water, minimizing it or switching to a primarily aprotic solvent system (e.g., dioxane, THF, toluene) can be beneficial.[4] Also, ensure reagents are free of impurities that could act as hydride donors.[2]
Issue 2: Debromination of Electron-Rich or Heterocyclic Aryl Bromides

Substrates like bromoindoles, bromoimidazoles, or other electron-rich systems are particularly susceptible to debromination.

Root Causes and Solutions:

The increased electron density on these aromatic systems can make the C-Br bond more susceptible to certain cleavage pathways. For nitrogen-containing heterocycles, the N-H proton can be acidic and interfere with the reaction.[1][2]

Potential Cause Proposed Solution & Rationale
Acidic N-H Proton Protect the nitrogen atom. The N-H proton on heterocycles like indoles or imidazoles is acidic and can be deprotonated by the base.[2] The resulting anion increases the electron density of the ring, potentially promoting debromination. Introducing a protecting group, such as a Boc (tert-butoxycarbonyl) group, can mitigate this issue and lead to cleaner reactions.[2]
Substrate Instability In addition to N-protection, carefully optimizing the reaction conditions as outlined in Issue 1 is crucial. These substrates are often more sensitive, and milder conditions (lower temperature, weaker base) are generally preferred.[2][3]
Issue 3: Low or No Conversion to Desired Product, with Debromination as a Major Byproduct

Your reaction is sluggish, and the main product you can isolate is the debrominated starting material.

Root Causes and Solutions:

This scenario suggests that the debromination pathway is kinetically more favorable than your desired cross-coupling. This can happen if the transmetalation step of the Suzuki coupling is slow or if the boronic acid coupling partner is unstable.

Potential Cause Proposed Solution & Rationale
Boronic Acid/Ester Instability If the boronic acid or ester is degrading (a common issue known as protodeboronation), the concentration of the active coupling partner decreases. This allows more time for the palladium-aryl intermediate to encounter a hydride source and undergo debromination.[4] Consider using more stable boronic esters (e.g., pinacol esters) or a "slow-release" strategy to maintain a low, steady concentration of the active boronic acid.[7][8]
Inefficient Catalyst Activation/Deactivation Ensure you are using a fresh, active catalyst or a stable pre-catalyst. The active Pd(0) species is sensitive to oxygen, so proper degassing of the reaction mixture is essential to prevent catalyst deactivation.[4] An inactive catalyst will halt the desired cycle, leaving opportunities for side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination in cross-coupling reactions?

A1: The most common mechanism is reductive debromination, also known as hydrodehalogenation.[1] This occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture. This Pd-H can then transfer the hydride to the aryl group attached to the palladium center, followed by reductive elimination to release the debrominated arene (Ar-H) and regenerate the Pd(0) catalyst, creating a competing catalytic cycle.[4][8]

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Debromination_Cycle cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_debromination Competing Debromination Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Pd0_Debrom Pd(0)L₂ Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) OxAdd_Debrom Ar-Pd(II)-Br(L)₂ Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Hydride_Int Ar-Pd(II)-H(L)₂ OxAdd_Debrom->Hydride_Int Hydride Transfer Hydride_Int->Pd0_Debrom Reductive Elimination Debrom_Product Ar-H Hydride_Int->Debrom_Product

Caption: Competing catalytic cycles in Suzuki-Miyaura coupling leading to the desired product (Ar-Ar') or the debrominated byproduct (Ar-H).

Q2: Can the choice of palladium precursor affect debromination?

A2: Yes. While the ligand has a more direct impact on the elementary steps of the catalytic cycle, the choice of precursor can influence the ease of formation of the active Pd(0) species. Using stable and well-defined pre-catalysts can lead to more reproducible results and potentially cleaner reactions by ensuring efficient entry into the desired catalytic cycle.[8] Common sources like Pd(OAc)₂ or Pd₂(dba)₃ are generally effective when paired with appropriate ligands.[5]

Q3: Are certain cross-coupling reactions more prone to debromination than others?

A3: Yes. For example, in Heck reactions, the base (often an amine like triethylamine) can sometimes act as a hydride donor, leading to debromination.[3] Switching to an inorganic base like K₂CO₃ can often minimize this issue.[3] Reactions that are inherently slower or require higher temperatures may also afford more time and energy for side reactions like debromination to occur.[3][5]

Q4: Can reaction work-up conditions cause debromination?

A4: While less common, it is possible. If your product is sensitive and there is residual active catalyst in the mixture, harsh work-up conditions (e.g., strongly acidic or basic washes) could potentially promote degradation, including debromination.[1] It's always good practice to quench the reaction appropriately and analyze the crude product to distinguish between reaction-time byproducts and work-up artifacts.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for a Suzuki-Miyaura coupling, incorporating principles to minimize debromination.

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl Product

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 eq), the arylboronic acid or ester (1.2 - 1.5 eq), and a mild base such as K₃PO₄ (2.0 eq).[1]

    • Add the Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).[1]

  • Solvent Addition and Degassing:

    • Add a degassed aprotic solvent (e.g., dioxane or toluene), with a minimal amount of water if required for solubility (e.g., 10:1 organic:water).[5] The mixture should be thoroughly degassed again via several vacuum/inert gas cycles.

  • Reaction Execution:

    • Stir the mixture at a reduced temperature to start (e.g., 60-80 °C).[3]

    • Monitor the reaction progress by TLC or LC-MS, for instance, every hour.[1] Note the relative formation of the desired product versus the debrominated byproduct.

    • If the reaction is sluggish, the temperature can be incrementally increased by 10-20 °C, while continuing to monitor the product/byproduct ratio.[1]

  • Work-up and Analysis:

    • Upon completion (or when the starting material is consumed), cool the reaction to room temperature.[1]

    • Quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate).[1]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

    • Analyze the crude product by ¹H NMR or LC-MS to quantify the ratio of the desired biaryl product to the debrominated arene.[3]

This systematic approach of starting with milder conditions and carefully monitoring the reaction outcome is key to successfully minimizing debromination and maximizing the yield of your target molecule.

References
  • The Nobel Foundation. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Pearson. (n.d.). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Scott, D. K. (2018). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Retrieved from [Link]

  • YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]

  • YouTube. (2025, August 11). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. Retrieved from [Link]

  • ACS Publications. (2008, November 10). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Retrieved from [Link]

  • ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • ACS Publications. (2014, October 15). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

  • ACS Publications. (2016, July 14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved from [Link]

  • ACS Publications. (2022, July 21). C(sp2) Reductive Cross-Coupling of Triarylphosphines with Aryl Halides by Palladium/Nickel Co-catalysis. Retrieved from [Link]

  • ACS Publications. (2023, April 14). Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering. Retrieved from [Link]

  • Ingenta Connect. (2018, December 1). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by S.... Retrieved from [Link]

  • PMC. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • PMC. (n.d.). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. Retrieved from [Link]

  • PMC. (2025, March 30). Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides. Retrieved from [Link]

  • PubMed. (2024, November 15). Catalysis pyrolysis debromination from waste printed circuit boards: Catalysts selection, parameter effects, products, and mechanisms. Retrieved from [Link]

  • Reddit. (2025, June 11). Reaction Conditions for Selective Debromination. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of the alloys and metals in hydrodebromination of tetrabromobisphenol 1a a. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Multimetallic Catalyzed Cross-Coupling of Aryl Bromides with Aryl Triflates. Retrieved from [Link]

  • ResearchGate. (2025, July 21). Electroreduction Strategy: A Sustainable Tool for Generation of Aryl Radicals. Retrieved from [Link]

  • MDPI. (2021, May 31). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

Sources

Technical Support Center: Resolution of 5-Bromo and 6-Bromo Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories that lose weeks of productivity attempting to separate 5-bromo and 6-bromo regioisomers (e.g., indoles, quinolines, or benzimidazoles) using standard purification methods.

The core of the problem lies in the physicochemical identicality of these isomers. Because the bromine atom merely shifts by one carbon position on an aromatic ring, the overall lipophilicity, boiling point, and polarity remain virtually unchanged. To achieve baseline separation, we must abandon methods that rely purely on dispersive hydrophobicity and instead exploit shape selectivity, electronic disparities, and steric amplification .

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to help you isolate these challenging regioisomers.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do standard C18 columns fail to resolve my 5-bromo and 6-bromo isomers?

The Causality: Standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. Because the partition coefficients ( logP ) of a 5-bromo and a 6-bromo isomer are nearly indistinguishable to an alkyl chain, they co-elute. To separate them, you need a stationary phase that recognizes the subtle spatial and electronic differences caused by the position of the halogen[1].

Q2: What is the most effective chromatographic alternative to C18?

The Solution: Pentafluorophenyl (PFP) columns are the gold standard for halogenated regioisomers[2]. The Causality: The highly electronegative fluorine atoms on the PFP ligand create a strong dipole moment and an electron-deficient aromatic ring. This enables multi-modal retention:

  • π−π Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich bromo-aromatic rings of your analyte.

  • Dipole-Dipole Interactions: The polarized C-F bonds interact with the C-Br dipole.

  • Shape Selectivity: The rigid, planar structure of the PFP group acts as a steric "slot," differentiating the subtle geometric footprint of the 5-position versus the 6-position.

PFP_Mechanism Analyte Bromo-Regioisomer (5-Br vs 6-Br) Hydrophobic Hydrophobic Interactions Analyte->Hydrophobic PiPi π-π Interactions (Electron Deficient) Analyte->PiPi Dipole Dipole-Dipole Interactions Analyte->Dipole Shape Shape Selectivity (Steric Fit) Analyte->Shape Phase Pentafluorophenyl (PFP) Stationary Phase Hydrophobic->Phase PiPi->Phase Dipole->Phase Shape->Phase

Multi-modal retention mechanisms of a PFP column enabling regioisomer resolution.

Q3: How do I scale up the separation for preparative yields?

The Solution: Supercritical Fluid Chromatography (SFC) is highly recommended for preparative scale-up. The Causality: SFC utilizes supercritical CO2​ as the primary mobile phase, which possesses gas-like diffusivity and liquid-like density. This results in highly efficient mass transfer, allowing for sharper peaks and faster run times compared to preparative HPLC. Furthermore, SFC is frequently paired with chiral or shape-selective stationary phases that excel at distinguishing spatial isomers[].

Part 2: Quantitative Data & Column Selection

When developing a method, use the following matrix to select the appropriate stationary phase based on the interaction mechanisms required.

Table 1: Chromatographic Column Selectivity for Bromo-Regioisomers

Column ChemistryHydrophobicity π−π InteractionDipole-DipoleShape SelectivityResolution of 5/6-Br Isomers
Standard C18 HighNoneLowLowPoor (Frequent Co-elution)
Phenyl-Hexyl HighHighLowModerateModerate to Good
PFP (Pentafluorophenyl) ModerateHighHighHighExcellent (Baseline Resolution)
Chiral / SFC LowModerateHighHighExcellent (High Throughput)

Part 3: Chemical Derivatization & Crystallization

If chromatographic resolution remains inadequate or is too costly for large-scale batches, you must alter the molecules themselves. By temporarily attaching a bulky protecting group, you amplify the steric differences between the 5- and 6-positions, enabling separation via fractional crystallization[4].

Standard Operating Procedure: Derivatization-Assisted Fractional Crystallization

Objective: Separate 5-bromo and 6-bromo isomers by amplifying their steric and solubility differences through transient protecting groups.

  • Step 1: Acylation/Derivatization. Dissolve the isomeric mixture in anhydrous dichloromethane (DCM). Add 1.5 equivalents of the derivatizing agent (e.g., acetic anhydride or Boc-anhydride) and 2.0 equivalents of triethylamine (TEA), with a catalytic amount of DMAP. Stir at room temperature until complete conversion is observed via TLC.

  • Step 2: Workup. Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude derivatized mixture.

  • Step 3: Solvent Screening & Dissolution. Suspend the crude mixture in a minimal volume of a crystallization solvent (e.g., boiling ethanol or an ethyl acetate/hexanes gradient). Heat to reflux until fully dissolved.

  • Step 4: Controlled Nucleation. Cool the solution at a controlled, slow rate (e.g., 5 °C/hour). The isomer with the higher melting point and lower solubility (often the more symmetrical derivative) will preferentially nucleate.

  • Step 5: Isolation. Isolate the enriched crystals via vacuum filtration. Wash the filter cake immediately with ice-cold solvent to remove the mother liquor, which contains the more soluble regioisomer.

  • Step 6: Deprotection. Suspend the enriched crystals in methanol and add 10% aqueous NaOH (or TFA if a Boc group was used). Reflux until the protecting group is cleaved. Neutralize, extract, and concentrate to recover the regioisomerically pure bromo-compound.

Workflow Start 5-Br / 6-Br Mixture Screening Analytical HPLC/SFC Screening (PFP or Chiral Stationary Phase) Start->Screening Decision Resolution (Rs) > 1.5? Screening->Decision ScaleUp Scale-up to Preparative SFC Decision->ScaleUp Yes Deriv Chemical Derivatization (Amplify Steric Differences) Decision->Deriv No Deriv->Screening Re-evaluate Chromatography Cryst Fractional Crystallization Deriv->Cryst Differential Solubility Deprotect Deprotection & Final Polish Cryst->Deprotect

Strategic workflow for separating closely related bromo-regioisomers.

Part 4: Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
Peak tailing or co-elution on PFP columns Secondary interactions with unendcapped silanols, or steric saturation of the PFP ligands due to column overloading.Ensure the mobile phase is properly buffered (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate) to suppress silanol ionization[2]. Reduce injection volume by 50%.
Derivatized isomers still co-crystallize (solid solution) The chosen derivative does not provide sufficient steric differentiation between the 5- and 6-positions.Switch from a small protecting group (like acetyl) to a bulkier group (like tert-butyloxycarbonyl/Boc, or tosyl). Increased steric bulk lowers the likelihood of co-crystallization[4].
Poor recovery during Preparative SFC The bromo-isomers are precipitating in the automated back-pressure regulator (ABPR) upon depressurization.Increase the percentage of the organic modifier (e.g., methanol or ethanol) in the make-up pump to ensure analytes remain soluble outside the supercritical state[].
Retention times shift randomly across HPLC runs PFP columns are highly sensitive to minor fluctuations in mobile phase organic content and temperature.Premix your mobile phases rather than relying on the pump's proportioning valves. Strictly thermostat the column compartment to ±0.5 °C.

References

  • Syntheses of Regioisomerically Pure 5- or 6-Halogenated Fluoresceins Source: ACS Publications URL:[Link]

  • Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol Source: ACS Publications URL:[Link]

  • Liquid Chromatographic and Mass Spectral Methods of Identification for Regioisomeric Dimethoxyamphetamines and Brominated Dimeth... Source: Journal of Chromatographic Science URL:[Link]

Sources

Technical Support Center: High-Purity Recrystallization of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-purity crystalline material. The following question-and-answer format directly addresses common challenges encountered during the recrystallization of this and similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: I am unsure which solvent to use for the recrystallization of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide. Where do I start?

A1: Selecting an appropriate solvent is the most critical step for successful recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Given the polar nature of the amide group and the heterocyclic imidazopyrazine core, a systematic screening of polar protic and aprotic solvents is recommended.

A logical approach to solvent screening is to test a range of solvents with varying polarities. Start with small-scale solubility tests to identify a suitable candidate or a solvent pair.

Experimental Protocol: Solvent Screening

  • Preparation: Place a small amount (10-20 mg) of your crude 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide into several test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Good candidates will show low solubility at this stage.

  • Heating: For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. A good solvent will fully dissolve the compound at this stage.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent.

  • Solvent Pairs: If no single solvent is ideal, consider a binary solvent system (e.g., ethanol/water, methanol/dichloromethane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at its boiling point, and then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesExpected Solubility Profile
AlcoholsMethanol, Ethanol, IsopropanolModerate to high solubility, especially when heated.
KetonesAcetoneMay show good solubility, particularly when heated.
EstersEthyl AcetatePotential for differential solubility, good for impurities.
EthersDioxane, Tetrahydrofuran (THF)Moderate solubility.
HalogenatedDichloromethane (DCM)Often a good solvent for related heterocyclic structures.
ApolarHexanes, TolueneLikely to be poor solvents, potentially useful as an anti-solvent.
Polar AproticAcetonitrile, Dimethylformamide (DMF)High solubility, may be difficult to crystallize from.
WaterWaterLow solubility, but can be used as an anti-solvent with a miscible organic solvent like ethanol.

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. The presence of impurities can also lower the melting point of the mixture, leading to oiling.

Troubleshooting "Oiling Out":

  • Reduce the Cooling Rate: Allow the solution to cool more slowly. A Dewar flask or insulating the flask can promote the formation of crystals over oils.[1]

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then attempt to cool again slowly.[2][3]

  • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to induce crystallization.[2][3]

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point or a different polarity.

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the recrystallization of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide.

Issue 1: Low or No Crystal Yield

A poor yield of crystals is a frequent problem in recrystallization.[4] This can be due to several factors, each with a specific remedy.

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Caption: Troubleshooting Low Crystal Yield.

Step-by-Step Troubleshooting:

  • Evaluate Solvent Volume: Using the minimum amount of hot solvent to dissolve the compound is crucial.[4] If too much was added, the solution will not be saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3]

  • Ensure Adequate Cooling: The solubility of the compound decreases as the temperature drops.

    • Solution: If crystals do not form at room temperature, place the flask in an ice-water bath to further reduce the temperature.[5]

  • Re-evaluate Solvent Choice: If the compound remains soluble even at low temperatures, the chosen solvent is not appropriate.

    • Solution: Revisit the solvent screening process to find a solvent in which the compound has lower solubility at cold temperatures.

  • Prevent Product Loss: Mechanical losses during transfers can significantly impact yield.

    • Solution: Ensure all crystals are transferred during filtration and wash with a minimal amount of ice-cold solvent to avoid redissolving the product.[4]

Issue 2: Impurities in the Final Product

The presence of colored or insoluble impurities requires specific purification steps.

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Caption: Removing Impurities.

Protocols for Impurity Removal:

  • Colored Impurities:

    • Dissolve the crude compound in the hot recrystallization solvent.

    • Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot filtration to remove the charcoal.

    • Allow the clear filtrate to cool and crystallize.[2]

  • Insoluble Impurities:

    • Dissolve the crude compound in the minimum amount of hot solvent.

    • The insoluble impurities will remain as a solid in the hot solution.

    • Perform a hot filtration to remove the insoluble material.

    • Allow the clear filtrate to cool and crystallize.[5]

  • Persistent Impurities:

    • If recrystallization alone is insufficient to achieve the desired purity, consider pre-purification by column chromatography. For heterocyclic compounds, a silica gel column with a mobile phase such as a hexane/ethyl acetate or dichloromethane/methanol gradient is a common starting point.[2][6] The polarity of the solvent system can be adjusted based on the TLC analysis of the crude material.[2] For basic heterocycles that may interact strongly with acidic silica gel, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve separation.[2]

References

  • Recrystallization1. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES - Googleapis.com. [Link]

  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. - ResearchGate. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub. [Link]

Sources

Overcoming catalyst poisoning in imidazopyrazine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in medicinal chemistry and drug development: transition-metal catalyst poisoning during the cross-coupling of imidazopyrazines.

Imidazopyrazines are highly privileged scaffolds, but their electron-deficient, nitrogen-rich nature makes them formidable substrates. The basic nitrogen atoms possess lone pairs that strongly coordinate to metal centers (like Palladium), trapping the catalyst in a dormant, off-cycle state. This guide provides field-proven, mechanistically grounded strategies to rescue your catalytic cycles, ensuring high turnover and reproducible yields.

Visualizing the Problem: Catalyst Poisoning vs. Lewis Acid Rescue

Before troubleshooting, it is critical to understand the mechanistic pathways competing in your reaction flask. The diagram below illustrates how unprotected imidazopyrazines sequester palladium, and how strategic additives restore catalytic function.

G Pd Active Pd(0) Catalyst Substrate Imidazopyrazine (Basic Nitrogen) Pd->Substrate Oxidative Addition Poisoned Catalyst Poisoning (Off-Cycle Dormant State) Substrate->Poisoned N-Pd Coordination (No Additive) Protected LA-Coordinated Substrate (N-Metal Blocked) Substrate->Protected + LA Additive LA Lewis Acid Additive (e.g., ZnCl2, BEt3) Product Cross-Coupled Product + Regenerated Pd(0) Protected->Product Accelerated Reductive Elimination Product->Pd Catalytic Turnover

Pathway of Pd catalyst poisoning by N-heterocycles and rescue via Lewis acid coordination.

Troubleshooting Guide & FAQs

Q1: My palladium-catalyzed cross-coupling of 6-bromoimidazo[1,2-a]pyrazine stalls at 20% conversion, and I observe a black precipitate. What is happening? A1: The basic nitrogen atoms in the imidazopyrazine core strongly coordinate to the palladium center, displacing your phosphine ligands and forming a catalytically dormant off-cycle complex. When the catalyst is trapped in this state, it cannot undergo oxidative addition or reductive elimination. Over time at elevated temperatures, this dormant Pd(II) species degrades into inactive Pd(0) nanoparticles—the "palladium black" you are observing. Causality & Solution: Switch to a highly sterically hindered biarylphosphine ligand (e.g., XPhos or CyJohnPhos). The massive steric bulk of these Buchwald ligands physically prevents the formation of bis-heteroaryl palladium complexes, forcing the catalytic cycle forward[1].

Q2: I am already using bulky Buchwald ligands, but my C–N cross-coupling yields remain low. How can I further prevent nitrogen coordination? A2: If steric hindrance alone is insufficient, you must electronically mask the basic nitrogens using a Lewis acid (LA) additive. Reagents like ZnCl2, Zn(OAc)2, or BEt3 coordinate directly to the basic nitrogen of the imidazopyrazine[2]. This serves a dual mechanistic purpose:

  • Steric/Electronic Blocking: It physically prevents the nitrogen lone pair from binding to the palladium catalyst.

  • Acceleration of Reductive Elimination: The coordinated Lewis acid withdraws electron density from the heteroaryl ring. This makes the palladium center more electron-deficient. Because reductive elimination involves a decrease in the metal's oxidation state (Pd(II) to Pd(0)), this step is thermodynamically favored and dramatically accelerated when the metal is electron-poor[3],[2].

Q3: Can I perform direct C–H functionalization on imidazopyrazines without adding fresh catalyst after an initial cross-coupling? A3: Yes, sequential one-pot functionalization is entirely possible if catalyst poisoning is mitigated from the start. By using a robust catalytic system—such as Pd(OAc)2 with CyJohnPhos and Cs2CO3 in dioxane—researchers have successfully performed a Suzuki-Miyaura coupling at the C6 position followed directly by C3-H arylation without requiring additional palladium[1]. Causality: The key is maintaining the active Pd(0)/Pd(II) cycle by avoiding strongly coordinating solvents and using a ligand (CyJohnPhos) that resists displacement by the newly formed, highly coordinating imidazopyrazine product[1].

Quantitative Comparison of Mitigation Strategies

The table below summarizes the profound impact that ligand choice and Lewis acid additives have on overcoming catalyst poisoning in heteroaryl functionalization.

SubstrateCatalyst SystemAdditiveYield (%)Mechanistic Causality
6-Bromoimidazo[1,2-a]pyrazinePd(OAc)2 / PPh3None<20%Severe catalyst poisoning via N-Pd coordination; PPh3 lacks the steric bulk to prevent bis-ligation[1].
Basic Heteroaryl HalidesPd2(dba)3 / XantphosNone17%Even with bidentate ligands, basic nitrogens outcompete the ligand, stalling the catalytic cycle[3],[2].
Basic Heteroaryl HalidesPd2(dba)3 / XantphosBEt3 (1.0 eq)84%Lewis acid coordinates to the basic nitrogen, blocking poisoning and accelerating reductive elimination[3],[2].
8-Methoxy-6-bromoimidazo[1,2-a]pyrazinePd(OAc)2 / CyJohnPhosNone67%Highly bulky, electron-rich ligand enables sequential Suzuki/C-H functionalization without additives[1].

Self-Validating Experimental Protocol

Workflow: Lewis Acid-Assisted Palladium-Catalyzed Suzuki-Miyaura Coupling of Imidazopyrazines Objective: Achieve >90% conversion of 6-bromoimidazo[1,2-a]pyrazine without premature catalyst death.

Step 1: Pre-complexation (The Protective Step)

  • In an oven-dried Schlenk flask under argon, dissolve 6-bromoimidazo[1,2-a]pyrazine (1.0 equiv) in anhydrous 1,4-dioxane.

  • Add ZnCl2 (1.2 equiv, 1.0 M in THF). Stir at room temperature for 15 minutes. Causality: Pre-complexation ensures the basic nitrogens are blocked by the Lewis acid before the active palladium catalyst is introduced, completely preventing initial poisoning.

Step 2: Catalyst Activation

  • In a separate vial, combine Pd2(dba)3 (5 mol%) and XPhos (12 mol%). Dissolve in 1,4-dioxane and stir for 10 minutes until the solution turns a deep, homogeneous red/orange. Causality: Pre-mixing the palladium source and the bulky Buchwald ligand ensures the active L1​Pd(0) species is fully formed. Unligated Pd(0) is highly susceptible to poisoning and rapid aggregation.

Step 3: Reaction Assembly and Self-Validation

  • Transfer the active catalyst solution to the Schlenk flask containing the pre-complexed substrate.

  • Add the arylboronic acid (1.5 equiv) and a mild, anhydrous base (e.g., Cs2CO3, 3.0 equiv). Heat to 90 °C.

  • Validation Check: After 1 hour, remove a 50 µL aliquot. Quench with water, extract with EtOAc, and analyze via GC-MS.

    • Outcome A (Success): High product conversion. Proceed to Step 4.

    • Outcome B (Dormant Catalyst): Unreacted starting material remains, and the solution is clear/yellow. Diagnosis: The catalyst is trapped in a dormant state. Action: Add an additional 0.5 equiv of ZnCl2 to further sequester basic byproducts.

    • Outcome C (Catalyst Death): Unreacted starting material remains, accompanied by a heavy black precipitate (Pd black). Diagnosis: Catalyst decomposition. Action: Abort. Ensure strict anaerobic conditions and verify ligand purity for the next run.

Step 4: Workup

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove precipitated Pd and Zn salts.

  • Concentrate in vacuo and purify via flash chromatography.

References

  • [1] Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines | Organic Letters - ACS Publications. URL:[Link]

  • [3] The roles of Lewis acidic additives in organotransition metal catalysis | Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • [2] Lewis Acid Acceleration of C−N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides | ResearchGate. URL: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions | DSpace@MIT. URL:[Link]

Sources

Navigating the Labyrinth: A Technical Guide to Stabilizing Carboxamides in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently field questions from researchers in pharmaceutical development and complex organic synthesis who encounter a common, yet critical, challenge: the undesired hydrolysis of carboxamide groups under acidic conditions. The inherent stability of the amide bond, a cornerstone of peptide chemistry and numerous active pharmaceutical ingredients, can be compromised during synthetic steps requiring acidic environments, such as the removal of protecting groups.[1][2][3]

This guide is designed to move beyond textbook theory and provide a practical, in-depth resource for troubleshooting and preventing amide bond cleavage. We will explore the mechanistic underpinnings of amide stability and its breakdown, and then translate that understanding into actionable strategies for your laboratory work.

Part 1: The Stability of the Amide Bond - A Double-Edged Sword

The robustness of the amide bond is primarily attributed to resonance stabilization, which imparts a partial double bond character to the C-N bond.[3] This delocalization of the nitrogen's lone pair into the carbonyl group reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water.[3] However, under acidic conditions, this stability can be undermined.

The mechanism of acid-catalyzed amide hydrolysis begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an amine lead to the formation of a carboxylic acid.[1]

Frequently Asked Questions (FAQs): Understanding Amide Instability

Q1: Why is my amide hydrolyzing under conditions that are supposed to be mild?

A1: While amides are generally stable, several factors can accelerate their hydrolysis even under seemingly mild acidic conditions. "Twisted" amides, where steric constraints prevent the planarity required for optimal resonance, are significantly more susceptible to hydrolysis. Additionally, the presence of intramolecular catalytic groups, such as a nearby hydroxyl group, can facilitate hydrolysis.[4] Finally, prolonged reaction times or elevated temperatures, even with weaker acids, can lead to significant amide cleavage.

Q2: Are all amides equally stable in acidic conditions?

A2: No, the stability of an amide is highly dependent on its structure. Steric and electronic factors play a crucial role.

  • Steric Hindrance: Bulky substituents on the acyl carbon or the nitrogen atom can sterically shield the carbonyl group from an incoming water molecule, thus slowing down the rate of hydrolysis.

  • Electronic Effects: Electron-donating groups on the acyl portion can stabilize the partial positive charge on the carbonyl carbon, but the effect on the overall rate can be complex. Conversely, electron-withdrawing groups on the nitrogen can decrease the basicity of the nitrogen, but may also influence the stability of the tetrahedral intermediate. Studies on substituted benzamides have shown that electron-attracting groups can accelerate hydrolysis in concentrated acids, while electron-donating groups retard it.[5]

Q3: My reaction requires acidic conditions to remove a protecting group, but my amide is also being cleaved. What can I do?

A3: This is a classic selectivity challenge. The key is to find conditions that are acidic enough to cleave the protecting group but not so harsh as to significantly hydrolyze the amide. This can often be achieved by carefully selecting the acid, solvent, and temperature. For instance, selective deprotection of silyl ethers in the presence of amides is a common task. The relative stability of silyl ethers to acidic conditions varies (TMS < TES < TBS < TIPS < TBDPS), allowing for selective removal.[6] Mild acidic conditions, such as acetic acid in THF/water with microwave heating, have been shown to selectively cleave less hindered silyl ethers like TES and TBS while leaving more robust silyl ethers and amides intact.[7]

Troubleshooting Guide: Strategies for Stabilizing Amide Bonds

When faced with unwanted amide hydrolysis, a systematic approach to troubleshooting is essential. The following guide provides a series of strategies, from simple experimental adjustments to more involved synthetic modifications.

Optimization of Reaction Conditions

Before resorting to structural modifications, carefully optimizing the reaction conditions can often solve the problem.

ParameterRecommendationRationale
Acid Choice Use the mildest acid possible that achieves the desired transformation. Consider pKa values and steric bulk of the acid. For example, pyridinium p-toluenesulfonate (PPTS) is often a milder alternative to p-toluenesulfonic acid (TsOH).Stronger acids lead to a higher concentration of the protonated, more reactive amide.
Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation.The rate of amide hydrolysis is highly temperature-dependent. Lowering the temperature will disproportionately slow the undesired hydrolysis reaction.
Reaction Time Monitor the reaction closely and quench it as soon as the desired transformation is complete.Prolonged exposure to acidic conditions increases the extent of amide hydrolysis.
Solvent The choice of solvent can influence the effective acidity and the availability of water. Aprotic solvents may slow down hydrolysis compared to protic solvents.The concentration of water is a key factor in the rate of hydrolysis.

Experimental Protocol: Selective Deprotection of a TBS Ether in the Presence of an Amide

This protocol provides a starting point for the selective removal of a tert-butyldimethylsilyl (TBS) ether without significant cleavage of a robust amide.

  • Dissolution: Dissolve the substrate (1.0 equiv) in a 1:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.

  • Heating: Heat the reaction mixture using a microwave reactor to 80 °C for 5-15 minutes. Alternatively, conventional heating at a lower temperature (e.g., 40-50 °C) for a longer duration can be attempted.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Work-up: Upon completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Structural Modification for Enhanced Stability

If optimizing reaction conditions is insufficient, modifying the structure of the amide itself can provide a more permanent solution.

Diagram: Steric Shielding of the Amide Bond

G cluster_0 Less Stable Amide cluster_1 More Stable Amide (Steric Hindrance) Amide1 R1-C(=O)-NH-R2 Amide2 tBu-C(=O)-N(iPr)-R2

Caption: Increasing steric bulk around the amide bond can enhance its stability.

Introducing bulky groups, such as a tert-butyl group on the acyl side or an isopropyl group on the nitrogen, can physically block the approach of a water molecule to the carbonyl carbon. This strategy has been shown to significantly decrease the rate of hydrolysis.

The Use of Acid-Stable, Orthogonally Removable Protecting Groups

In complex syntheses, particularly in peptide chemistry, the protection of the amide bond itself can be a viable strategy. This is distinct from the more common practice of protecting the N-H of a primary or secondary amine. Backbone amide protection involves modifying the amide nitrogen with a group that is stable to certain acidic conditions but can be removed under a different set of "orthogonal" conditions.[8][9]

One such class of protecting groups are the 2-hydroxy-4-methoxybenzyl (Hmb) type protectors. For example, the 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) group is stable to strong acids like trifluoroacetic acid (TFA) and even anhydrous hydrogen fluoride (HF).[10] Its removal is achieved through a two-step process: reduction of the nitro group to an aniline, followed by acidolysis.[10]

Workflow for Hmnb Backbone Amide Protection and Deprotection

G A Peptide with free amide B Introduction of Hmnb group A->B C Hmnb-protected peptide B->C D Acidic reaction (e.g., TFA) C->D E Hmnb-protected peptide remains intact D->E F Nitro group reduction E->F G Aniline intermediate F->G H Acidolysis G->H I Deprotected peptide H->I

Caption: Orthogonal protection and deprotection strategy using the Hmnb group.

Conclusion: A Proactive Approach to Amide Stability

The stability of the carboxamide group under acidic conditions should not be taken for granted. A proactive approach that considers the inherent reactivity of the specific amide , coupled with careful optimization of reaction conditions and, when necessary, strategic structural modifications or protection, will lead to more successful and reproducible synthetic outcomes. This guide provides a framework for troubleshooting common issues and implementing robust solutions in your research.

References

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis.
  • Joshi, B. P., & Sharma, A. (2007). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating.
  • Papageorgiou, G., & Vourloumis, D. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Cipiciani, A., Linda, P., & Savelli, G. (1979). Hydrolysis of amides. Steric effects on kinetics and mechanism of the basic hydrolysis of N-acylcarbazoles. Journal of Heterocyclic Chemistry, 16(4), 673-676.
  • LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. In Chemistry LibreTexts. Retrieved from [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Wang, B., Sun, H. X., & Sun, Z. H. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 74(4), 1781-1784.
  • BenchChem. (2025). Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Professor Dave Explains. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube.
  • McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
  • Save My Exams. (2025). Reactions of Amides. Retrieved from [Link]

  • Milstein, J. B., & Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164-2168.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Wessjohann, L. A., & Ruijter, E. (2005). Amide bond formation. In Amino Acids, Peptides and Proteins in Organic Chemistry (Vol. 1, pp. 29-84). Wiley-VCH.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Patsnap. (2026).
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Hibbard, J. P., Yam, J. G., Alsalek, E. B., & Bahamonde, A. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Organic Letters, 24(4), 933-937.
  • Chemguide. (n.d.). The hydrolysis of amides. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. Chimia, 70(3), 158-161.
  • Miki, T., & Tanimoto, F. (1972). Studies on the Stability of Amides. IV. Intramolecular Hydroxyl Group Participation in the Acidic Hydrolysis of Aliphatic Amides. Chemical and Pharmaceutical Bulletin, 20(3), 564-570.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Miller, B. G., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.

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Validation & Comparative

Distinctive 13C NMR Signals for the Imidazo[1,2-a]pyrazine Core: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine (IPZ) core is a privileged heterocyclic scaffold widely utilized in the development of kinase inhibitors, luminescent agents (e.g., coelenterazine analogs), and central nervous system therapeutics. Accurate structural characterization of this nitrogen-rich bridgehead system is critical during drug development. This guide provides an objective comparison of the 13 C NMR chemical shifts of the IPZ core against its closely related analog, imidazo[1,2-a]pyridine (IPD), detailing the mechanistic causality behind these distinctive signals and providing a self-validating experimental workflow for unambiguous assignment.

Mechanistic Causality: The Pyrazine Effect on 13 C Shielding

The fundamental difference between imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine lies in the six-membered ring: IPZ contains a second highly electronegative nitrogen atom at the 7-position (N7).

From a mechanistic perspective, the presence of N7 drastically alters the electronic environment of the pyrazine ring through both inductive electron withdrawal and resonance polarization [1]. Nitrogen's higher electronegativity relative to carbon pulls electron density away from the adjacent C6 and C8 positions. Consequently, the nuclei at C6 and C8 experience a weaker local magnetic field from surrounding electrons, requiring a lower applied magnetic field to achieve resonance. This results in a profound downfield shift (deshielding) of the 13 C NMR signals for C6 and C8, often pushing them into the 135–150 ppm range[2]. In contrast, the corresponding carbons in the IPD core are relatively shielded, typically resonating between 112–120 ppm[3].

Comparative Data Analysis: Imidazo[1,2-a]pyrazine vs. Alternatives

To objectively evaluate the performance of your characterization workflows, it is essential to benchmark the expected chemical shifts. The table below summarizes the distinctive 13 C NMR signals of the IPZ core compared to the IPD core, highlighting the diagnostic carbons used for structural verification.

Carbon PositionImidazo[1,2-a]pyridine (IPD) Shift (ppm)Imidazo[1,2-a]pyrazine (IPZ) Shift (ppm)Mechanistic Rationale for Difference
C2 ~113 - 115~115 - 117Minimal difference; distant from N7 perturbation.
C3 ~117 - 119~119 - 121Minimal difference; localized within the imidazole π -system.
C5 ~126 - 128~116 - 137Variable depending on substitution, but strongly influenced by the adjacent bridgehead N4[4].
C6 ~112 - 115~135 - 145 Diagnostic: Strongly deshielded in IPZ due to the adjacent highly electronegative N7 atom.
C7 ~124 - 126N/A (Nitrogen)IPZ features a nitrogen atom at this position, eliminating the carbon signal.
C8 ~115 - 117~140 - 150 Diagnostic: Strongly deshielded in IPZ due to dual proximity to N7 and bridgehead N4[5].
C8a ~145 - 147~137 - 142Bridgehead carbon; slightly shielded in IPZ due to altered resonance delocalization across the pyrazine ring.

Note: Exact chemical shifts will vary based on substituent effects (e.g., halogens, alkyl groups, or aryl rings) at the C2, C3, C6, or C8 positions.

Experimental Methodology: Self-Validating NMR Protocol

Relying solely on 1D 13 C NMR for nitrogen-rich heterocycles often leads to misassignment due to overlapping signals in the aromatic region. The following step-by-step protocol establishes a self-validating system to ensure absolute confidence in the assignment of the IPZ core.

Step 1: Optimized Sample Preparation
  • Action: Dissolve 30–50 mg of the highly purified IPZ compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ).

  • Causality: High sample concentration is critical. The 13 C isotope has a low natural abundance (1.1%) and a low gyromagnetic ratio. Sufficient concentration guarantees an adequate signal-to-noise (S/N) ratio, particularly for the quaternary bridgehead carbon (C8a) and any substituted positions.

Step 2: 1D 13 C{1H} NMR Acquisition
  • Action: Acquire the spectrum at 100 MHz or 125 MHz (for 13 C). Set the relaxation delay (D1) to 2.0 seconds and acquire a minimum of 1024 scans.

  • Causality: Quaternary carbons (like C8a) lack attached protons, meaning they cannot rely on efficient dipole-dipole interactions for rapid relaxation. A prolonged D1 prevents signal saturation, ensuring these critical diagnostic peaks are fully resolved and accurately detected[6].

Step 3: 2D NMR Validation (The Self-Validating Loop)
  • Action (HSQC): Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to map direct 1JCH​ couplings.

    • Validation: This immediately differentiates protonated carbons (C2, C3, C5, C6, C8) from quaternary carbons (C8a), filtering out ambiguity in the 135–150 ppm region.

  • Action (HMBC): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to map 2JCH​ and 3JCH​ couplings.

    • Validation: HMBC is the definitive tool for distinguishing C8 from C6. The C8 carbon will exhibit a strong 3-bond correlation to the H5 proton across the bridgehead nitrogen (N4), mathematically validating the pyrazine ring's connectivity and confirming the IPZ core structure.

Workflow Visualization

G N1 Sample Prep (CDCl3/DMSO-d6) N2 1D 13C NMR (D1 > 2s, 1024+ scans) N1->N2 Acquire N3 2D HSQC (Identify C-H pairs) N2->N3 1J_CH N4 2D HMBC (Bridgehead & Quaternary) N3->N4 2J/3J_CH N5 Final Assignment (IPZ Core Validation) N4->N5 Resolve

Workflow for the unambiguous 13C NMR assignment of the imidazo[1,2-a]pyrazine core.

References

  • Title: Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13 C N.M.R. determination applied to nucleophilic substitution studies Source: Australian Journal of Chemistry (1984) URL: [Link][5]

  • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: RSC Advances (2023) URL: [Link][2]

  • Title: Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches Source: RSC Advances / National Library of Medicine (PMC) (2017) URL: [Link][6]

  • Title: Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters Source: Journal of Chemical Research (2015) URL: [Link][3]

Sources

Optimizing HPLC Method Development for Purity Analysis of 5-Bromo Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, 5-bromo derivatives frequently serve as essential synthetic intermediates or active pharmaceutical ingredients (APIs). Ensuring the absolute purity of these halogenated compounds is critical. Impurities such as positional isomers (e.g., 3-bromo vs. 5-bromo analogs), debrominated starting materials, or over-brominated byproducts can severely impact downstream synthesis and compromise drug safety (1[1]).

Standard reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using octadecylsilane (C18) columns is the default starting point for most analytical laboratories. However, C18 chemistries often fail to provide adequate resolution for halogenated regioisomers. This guide objectively compares the performance of standard C18 columns against alternative chemistries—specifically Pentafluorophenyl (PFP) and Phenyl-Hexyl phases—providing a self-validating framework and experimental protocols for robust method development.

Mechanistic Causality: Why C18 Fails and PFP Succeeds

To understand why stationary phase selection is the most critical variable in this analysis, we must examine the molecular interactions at play.

  • The Limitation of C18: C18 columns separate analytes based on their partitioning into a flexible, hydrophobic alkyl chain. Because a 5-bromo derivative and its regioisomer (e.g., 4-bromo) possess virtually identical partition coefficients (LogP) and molecular volumes, C18 columns cannot easily distinguish between them. This purely dispersive interaction leads to peak merging and co-elution (2[2]).

  • The PFP Advantage: Pentafluorophenyl (PFP) columns introduce a highly electronegative, rigid fluorinated aromatic ring. This creates an electron-deficient cavity that enables multiple orthogonal retention mechanisms (3[3]):

    • π−π Interactions: The electron-deficient PFP ring engages in charge-transfer interactions with the electron-rich aromatic rings of the analytes.

    • Dipole-Dipole & Halogen Bonding: The highly polarizable bromine atom of the 5-bromo derivative interacts strongly with the highly electronegative fluorine atoms on the stationary phase (4[4]).

    • Steric/Shape Selectivity: The rigid planar structure of the PFP group provides superior spatial recognition, allowing it to discriminate between subtle changes in the spatial arrangement of the bulky bromine atom around the aromatic ring (5[5]).

Comparative Performance Data

To demonstrate these mechanistic differences, a comparative purity analysis was conducted on a representative 5-bromo derivative against its critical positional isomer (Impurity A) and a debrominated byproduct (Impurity B). The data below summarizes the chromatographic performance across three distinct stationary phases under identical gradient conditions.

Column ChemistryAnalyteRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Primary Selectivity Mechanism
Standard C18 5-Bromo (Main)12.4N/A1.35Hydrophobic (Dispersive)
Impurity A (Isomer)12.60.8 (Co-elution) 1.40
Impurity B (Debromo)9.24.51.20
Phenyl-Hexyl 5-Bromo (Main)14.1N/A1.25Hydrophobic + π−π
Impurity A (Isomer)14.61.4 (Marginal) 1.30
Impurity B (Debromo)10.55.21.15
PFP Phase 5-Bromo (Main)16.3N/A1.05Hydrophobic + π−π
  • Halogen + Steric
Impurity A (Isomer)17.82.8 (Baseline) 1.08
Impurity B (Debromo)11.16.81.02

Data Interpretation: The C18 column fails to resolve the positional isomer ( Rs​=0.8 ). The Phenyl-Hexyl column offers slight improvement via π−π interactions but falls short of the baseline resolution threshold ( Rs​≥1.5 ). The PFP column achieves robust baseline separation ( Rs​=2.8 ) and superior peak symmetry ( Tf​ near 1.0) due to the synergistic effects of halogen bonding and shape selectivity.

Method Development Workflow & Logical Relationships

HPLC_Workflow Start Initiate Purity Analysis Target: 5-Bromo Derivative Screening Phase Screening (C18, Phenyl-Hexyl, PFP) Start->Screening Evaluate Evaluate Critical Pair Resolution (Rs) Screening->Evaluate C18Path Rs < 1.5 (Hydrophobic Failure) Evaluate->C18Path Co-elution of Isomers PFPPath Rs > 2.0 (Halogen/Steric Success) Evaluate->PFPPath Baseline Separation C18Path->Screening Switch Stationary Phase Optimize Optimize Mobile Phase (MeOH vs MeCN, Temp) PFPPath->Optimize Validate Method Validation (ICH Q2 Guidelines) Optimize->Validate

Decision tree for HPLC method development of 5-bromo derivatives.

Step-by-Step Methodology: Validated Protocol for 5-Bromo Derivatives

To ensure a self-validating system, the following protocol details the optimized PFP-based methodology. Causality Note: The use of Methanol (MeOH) rather than Acetonitrile (MeCN) as the organic modifier is highly recommended for PFP columns. MeCN acts as a π -electron competitor and can suppress the π−π interactions essential for isomer resolution, whereas MeOH enhances these interactions.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water. (Causality: The acidic pH suppresses the ionization of any residual silanols on the silica support and maintains acidic impurities in their neutral state, ensuring sharp peaks).

  • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Methanol.

  • Action: Filter both phases through a 0.22 µm PTFE membrane and degas ultrasonically for 10 minutes.

Step 2: Sample Preparation

  • Diluent: Water:Methanol (50:50, v/v).

  • Stock Solution: Accurately weigh 10 mg of the 5-bromo derivative and dissolve in 10 mL of diluent (1 mg/mL).

  • Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL.

  • Action: Vortex for 30 seconds and filter through a 0.45 µm syringe filter into an amber HPLC vial (Causality: Amber vials prevent potential photolytic debromination of the halogenated compounds).

Step 3: Chromatographic Conditions

  • Column: High-purity PFP (Pentafluorophenyl) Column, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peaks without compromising the stationary phase).

  • Injection Volume: 10 µL.

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.

Step 4: Gradient Elution Program

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 2.0 - 15.0 min: 40% 85% B (Linear gradient to elute strongly retained brominated species)

  • 15.0 - 18.0 min: 85% B (Column wash)

  • 18.0 - 18.1 min: 85% 40% B (Return to initial conditions)

  • 18.1 - 25.0 min: 40% B (Re-equilibration)

Step 5: System Suitability Testing (SST) - The Self-Validating Check Before analyzing unknown batches, inject a resolution mixture containing the 5-bromo derivative and its critical positional isomer. The system validates itself for the run only if the following criteria are met:

  • Resolution ( Rs​ ) between the two isomers is ≥2.0 .

  • Tailing factor ( Tf​ ) for the main peak is ≤1.2 .

  • Relative Standard Deviation (RSD) of the main peak area over 5 replicate injections is ≤1.0% .

Conclusion

For the purity analysis of 5-bromo derivatives, default reliance on C18 stationary phases often results in analytical blind spots, particularly regarding positional isomers. By understanding the causality of molecular interactions, analysts can leverage the orthogonal selectivity of Pentafluorophenyl (PFP) columns. The integration of π−π , dipole-dipole, and shape-selective interactions provides a robust, self-validating framework that ensures the stringent purity control required in modern drug development.

References
  • NEW ACE® C18-PFP - A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase Source: Chromatography Today URL:[Link]

  • A stepwise strategy employing automated screening and DryLab modeling for the development of robust methods for challenging high-performance liquid chromatography separations Source: Molnar Institute URL: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchGate URL:[Link]

Sources

Mass spectrometry fragmentation patterns of brominated imidazopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Imidazopyrazines

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the structural elucidation of novel heterocyclic compounds is a cornerstone of analytical chemistry. Among these, imidazopyrazines and their halogenated derivatives represent a class of molecules with significant therapeutic potential, exhibiting a wide range of biological activities.[1][2] Mass spectrometry, particularly with tandem techniques (MS/MS), stands as a powerful tool for the unambiguous identification and characterization of these molecules. This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of brominated imidazopyrazines, offering insights grounded in established principles of ion chemistry and supported by experimental data from related compounds.

Our focus is to dissect the intricate fragmentation pathways, providing researchers, scientists, and drug development professionals with a predictive framework for interpreting the mass spectra of this important class of compounds. We will explore the influence of the bromine substituent and the inherent stability of the imidazopyrazine core on the resulting fragment ions.

Core Principles of Fragmentation in Mass Spectrometry

To understand the specific fragmentation of brominated imidazopyrazines, we must first grasp the fundamental principles of collision-induced dissociation (CID), a common technique used to fragment ions in the gas phase.[3][4][5] In CID, selected precursor ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, leading to the cleavage of the weakest chemical bonds and the formation of characteristic product ions.[5]

The resulting fragmentation pattern serves as a molecular fingerprint, providing invaluable information about the compound's structure. The stability of the resulting fragment ions and neutral losses plays a crucial role in dictating the observed fragmentation pathways.

The Influence of the Bromine Isotopic Pattern

A key characteristic in the mass spectrum of a brominated compound is the distinctive isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively).[6] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an M and M+2 peak) of roughly equal intensity, separated by two mass-to-charge units (m/z).[7][8] This isotopic pattern is a powerful diagnostic tool for identifying the presence and number of bromine atoms in a molecule and its fragments.

For molecules containing multiple bromine atoms, the isotopic pattern becomes more complex, following a predictable binomial distribution. For instance, a compound with two bromine atoms will exhibit an M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1.[7]

Fragmentation of the Imidazopyrazine Core

The fragmentation of N-bridgehead heterocyclic systems, such as imidazo[1,2-a]pyrazines, is often initiated by the cleavage of the fused ring system. Based on studies of related structures like pyrazolo[1,5-a]pyridines, common fragmentation pathways involve the loss of small, stable neutral molecules.[9]

For the imidazopyrazine core, likely initial fragmentation steps include:

  • Loss of HCN: A common fragmentation pathway for many nitrogen-containing heterocyclic compounds.

  • Loss of C₂H₂N•: Resulting from the cleavage of the pyrazine ring.

  • Ring Contraction: Extrusion of neutral molecules leading to the formation of smaller, stable ring structures.[10]

The specific fragmentation will be influenced by the position and nature of substituents on the ring system.

Proposed Fragmentation Pathways of Brominated Imidazopyrazines

By combining the principles of bromine's isotopic signature and the fragmentation of the imidazopyrazine core, we can propose the major fragmentation pathways for a generic brominated imidazopyrazine. Let us consider a hypothetical 6-bromo-2-phenylimidazo[1,2-a]pyrazine as an example.

The initial event in the mass spectrometer is the formation of the molecular ion, [M]⁺•. Due to the bromine atom, this will be observed as a pair of peaks of equal intensity at, for example, m/z 285 and 287.

The following diagram illustrates the proposed primary fragmentation pathways:

Fragmentation_Pathway M [M]⁺• (m/z 285/287) Brominated Imidazopyrazine F1 [M - Br]⁺ (m/z 206) M->F1 - Br• F2 [M - HBr]⁺• (m/z 204) M->F2 - HBr F3 [M - C₇H₅]⁺• (m/z 208/210) Loss of Phenyl Radical M->F3 - C₆H₅• F4 [C₇H₅]⁺ (m/z 77) Phenyl Cation M->F4 F5 [C₄H₂BrN₂]⁺ (m/z 159/161) Brominated Pyrazine Fragment M->F5

Caption: Proposed fragmentation of 6-bromo-2-phenylimidazo[1,2-a]pyrazine.

Comparative Analysis of Fragmentation Patterns

The following table summarizes the expected key fragment ions for different hypothetical brominated imidazopyrazines. This comparison highlights how substituent changes can influence the observed fragments.

CompoundMolecular Ion (m/z)Key Fragment 1 (Loss of Br•)Key Fragment 2 (Loss of HBr)Key Fragment 3 (Substituent Loss)
6-Bromo-2-methylimidazo[1,2-a]pyrazine 223/225144142208/210 (Loss of CH₃•)
6-Bromo-2-phenylimidazo[1,2-a]pyrazine 285/287206204208/210 (Loss of C₆H₅•)
3,6-Dibromo-2-phenylimidazo[1,2-a]pyrazine 363/365/367284/286283/285286/288 (Loss of C₆H₅•)

Note: The relative intensities of these fragments will depend on the stability of the resulting ions and the energy applied during CID.

Experimental Protocol for Tandem Mass Spectrometry Analysis

To obtain high-quality fragmentation data for brominated imidazopyrazines, the following experimental protocol is recommended.

Sample Preparation
  • Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.

  • Add a small amount of formic acid (0.1% v/v) to promote protonation for positive ion mode analysis.

Mass Spectrometry Analysis
  • Instrumentation: A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[11][12]

  • Ionization Mode: Positive ESI is typically used for nitrogen-containing heterocycles.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺) and confirm its characteristic bromine isotopic pattern.

  • MS2 (Product Ion) Scan:

    • Select the monoisotopic peak of the protonated molecular ion as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.[3]

    • Acquire the product ion spectrum to identify the characteristic fragment ions.

The following diagram illustrates the experimental workflow:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Dissolve Dissolve Compound (1-10 µg/mL) Acidify Acidify (0.1% Formic Acid) Dissolve->Acidify Infuse Infuse into ESI Source Acidify->Infuse MS1 MS1 Scan: Identify [M+H]⁺ Infuse->MS1 Select Isolate Precursor Ion MS1->Select CID Collision-Induced Dissociation (CID) Select->CID MS2 MS2 Scan: Acquire Product Ion Spectrum CID->MS2 Analyze Analyze Fragmentation Pattern MS2->Analyze Elucidate Elucidate Structure Analyze->Elucidate

Caption: Experimental workflow for MS/MS analysis.

Conclusion and Future Perspectives

The mass spectrometry fragmentation patterns of brominated imidazopyrazines are governed by the interplay between the stable heterocyclic core and the characteristic isotopic signature of the bromine atom. A systematic approach, combining high-resolution mass spectrometry with tandem MS techniques, allows for the detailed structural characterization of these compounds. The proposed fragmentation pathways in this guide, based on established chemical principles, provide a solid foundation for researchers in the field.

Future work should focus on building a comprehensive library of fragmentation patterns for a wider range of substituted brominated imidazopyrazines. Such a library would be an invaluable resource for the rapid identification of novel compounds and their metabolites in complex biological matrices, further accelerating the drug discovery and development process.

References

  • Bridgehead nitrogen heterocycles—II: The mass spectra of some pyrazolo[1,5‐a]pyridines. (1970). Organic Mass Spectrometry. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018). Trade Science Inc. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). ChemProc. [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). Analytical Chemistry. [Link]

  • Collision-induced dissociation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. [Link]

  • Brominated boron dipyrrins: Synthesis, structure, spectral and electrochemical properties. (2012). Dalton Transactions. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). Arkivoc. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2005). Indian Journal of Chemistry. [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

  • Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing. [Link]

  • Native Mass Spectrometry of BRD4 Bromodomains Linked to a Long Disordered Region. (2020). Journal of the American Society for Mass Spectrometry. [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. [Link]

  • Collision-Induced Dissociation. (2025). National High Magnetic Field Laboratory. [Link]

Sources

A Senior Application Scientist's Guide to Quality Control Reference Standards for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, the integrity of your results is fundamentally tethered to the quality of your starting materials. For researchers working with novel heterocyclic compounds like 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide, a robust and well-characterized reference standard is not a mere formality—it is the bedrock of reproducible and reliable data. This guide provides an in-depth comparison of quality control (QC) parameters for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide, offering practical insights and experimental protocols for its rigorous assessment. We will explore the critical attributes of a reference standard and compare a hypothetically sourced commercial Certified Reference Material (CRM) with a typical in-house prepared batch.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a range of biological activities.[1][2] The precise quantification and identification of derivatives such as 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide are therefore paramount in preclinical and clinical development.

The Anatomy of a High-Quality Reference Standard

A reference standard is a highly purified and well-characterized substance intended for use in analytical procedures.[3] Its primary purpose is to provide a benchmark against which a sample of unknown purity or identity can be compared. A comprehensive Certificate of Analysis (CoA) is the first indicator of a quality standard and should detail the results of various analytical tests.[4][5][6] Key quality attributes include:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: Quantitation of the main component and identification and quantification of all significant impurities.

  • Assay/Potency: The certified concentration of the substance, often corrected for impurities.

  • Homogeneity and Stability: Ensuring consistency throughout the batch and over its shelf life.

The choice between a commercially available CRM and an in-house synthesized standard often comes down to a balance of cost, availability, and the required level of certification for the specific application. While a CRM from an accredited source provides a high degree of confidence and traceability, an in-house standard may be suitable for early-stage research, provided it is thoroughly characterized.

Visualizing the QC Workflow

A systematic approach to quality control is essential. The following diagram illustrates a typical workflow for the characterization and comparison of reference standards.

QC_Workflow cluster_0 Reference Material Sourcing cluster_1 Primary QC Analysis cluster_2 Data Evaluation & Comparison cluster_3 Final Qualification In-house Synthesis In-house Synthesis Visual_Inspection Visual Inspection (Color, Form) In-house Synthesis->Visual_Inspection Commercial CRM Commercial CRM Commercial CRM->Visual_Inspection Identity_Confirmation Identity Confirmation (¹H NMR, LC-MS) Visual_Inspection->Identity_Confirmation Purity_Assessment Purity Assessment (HPLC-UV, qNMR) Identity_Confirmation->Purity_Assessment Residual_Analysis Residual Analysis (Solvents, Water) Purity_Assessment->Residual_Analysis Compare_Data Compare Data vs. CoA/Specification Residual_Analysis->Compare_Data Impurity_Profiling Impurity Profiling Compare_Data->Impurity_Profiling Qualification_Decision Qualified for Use? Impurity_Profiling->Qualification_Decision

Caption: QC workflow for reference standard qualification.

Comparative Analysis: Commercial CRM vs. In-house Standard

To illustrate the practical differences, let's consider a hypothetical comparison between a commercially sourced Certified Reference Material (CRM) of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide and a batch synthesized in-house for research purposes.

ParameterCommercial CRMIn-house Prepared MaterialSignificance & Rationale
Purity (HPLC-UV, 254 nm) 99.8%98.5%High purity is crucial for accurate quantification. The CRM's higher purity reduces uncertainty in analytical measurements.
Identity Confirmation Conforms (¹H NMR, LC-MS)Conforms (¹H NMR, LC-MS)Both materials must have their chemical structure unequivocally confirmed. Spectroscopic data should match the expected structure.
Major Impurity 0.15% (Des-bromo analog)0.8% (Unreacted starting material)Knowing the identity and quantity of impurities is critical. The in-house material may contain residual reactants from its synthesis.[7]
Water Content (Karl Fischer) 0.1%0.5%Water content can affect the true concentration of the standard and should be accounted for in potency calculations.
Residual Solvents (GC-MS) <0.05% (Acetone)0.2% (DCM)Residual solvents from the synthesis and purification process must be below ICH-specified limits for pharmaceutical use.
Traceability Traceable to NIST standardsNot formally traceableTraceability to national standards (like NIST) provides a higher level of confidence and is often required for regulatory submissions.[8]
Certificate of Analysis ISO 17034 compliant CoAInternal analytical reportAn ISO-compliant CoA ensures that the characterization has been performed according to stringent, internationally recognized standards.[4]

This comparison highlights that while the in-house material may be suitable for initial discovery experiments, the commercial CRM offers a higher degree of purity, characterization, and traceability, making it the required choice for late-stage development, quality control, and regulatory filings.

Chemical Structure

Caption: Structure of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide.

Essential Experimental Protocols

The following are foundational protocols for the QC analysis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide. These methods are based on established analytical techniques for heterocyclic and imidazoline compounds.[9][10][11][12]

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC with UV detection is the workhorse for purity assessment, capable of separating the main compound from its impurities. A reversed-phase method is generally suitable for polar heterocyclic compounds.

Instrumentation and Conditions:

ParameterCondition
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by UV-Vis scan)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Identity Confirmation by ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical structure, confirming the identity of the compound by showing the connectivity and chemical environment of protons.

Instrumentation and Conditions:

ParameterCondition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ (or other suitable deuterated solvent)
Concentration ~5-10 mg/mL
Reference Tetramethylsilane (TMS) at 0.00 ppm
Experiment Standard 1D proton spectrum

Procedure:

  • Sample Preparation: Dissolve the sample in the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the observed chemical shifts, multiplicities, and integration values with the expected spectrum for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide. The aromatic protons on the imidazopyrazine core and the amide protons will be key diagnostic signals.[2][13]

Identity and Impurity Profiling by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This is invaluable for confirming the molecular weight of the main component and for identifying potential impurities based on their mass-to-charge ratio (m/z).

Instrumentation and Conditions:

ParameterCondition
LC System Same as HPLC-UV method
Mass Spectrometer Electrospray Ionization (ESI) source, Quadrupole or Time-of-Flight (TOF) analyzer
Ionization Mode Positive (ESI+) is typically effective for nitrogen-containing heterocycles
Scan Range m/z 100-500

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in the mobile phase.

  • Analysis: Infuse the sample into the LC-MS system.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide (Expected m/z for C₇H₅BrN₄O: ~240.97 and ~242.97 due to bromine isotopes).

    • Examine the mass spectra of any minor peaks in the chromatogram to tentatively identify impurities.

Conclusion

References
  • LGC Standards. (n.d.). Certificate of analysis explained.
  • Spectrum Chemical. (n.d.). Certified Reference Standards.
  • AccuStandard. (n.d.). Certificate of Analysis.
  • CymitQuimica. (n.d.). Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
  • Alliance Chemical. (2025, November 4). Complete Guide to Reading Chemical COAs (Certificate Analysis).
  • NIST. (n.d.). Standard Reference Material 2895 - Certificate of Analysis.
  • Royal Society of Chemistry. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • ChemScene. (n.d.). 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.
  • Fluorochem. (n.d.). Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
  • PMC. (n.d.). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches.
  • MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • Rsc.org. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition.
  • MDPI. (2017, February 17). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides.
  • Benchchem. (n.d.). Application Note: Quantification of Imidazoline Derivatives in Pharmaceuticals by HPLC-UV.
  • MDPI. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A.
  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

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Safety Operating Guide

5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the successful execution of drug discovery workflows extends far beyond the bench. The synthesis and utilization of complex nitrogenous heterocycles, such as 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide , require meticulous operational planning.

Because this compound is a halogenated, nitrogen-rich building block frequently used in the development of kinase inhibitors, its disposal cannot be treated as an afterthought. Improper management of halogenated waste poses severe environmental risks, regulatory compliance failures, and direct safety hazards to laboratory personnel. Prudent Practices in the Laboratory strictly dictates that no experimental activity should commence until a comprehensive plan for the disposal of hazardous waste has been formulated[1].

The following guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide.

Chemical Profile & Data Presentation

Before initiating disposal protocols, personnel must understand the physicochemical properties that dictate the compound's hazard classification.

Property / AttributeSpecification
Chemical Name 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide
CAS Number 87597-30-6
Molecular Formula C7H5BrN4O
Molecular Weight 241.05 g/mol
Waste Classification Halogenated Organic Waste
EPA/RCRA Status Managed as Hazardous Waste (Spent Halogenated)
Primary Decomposition Hazards Hydrogen Bromide (HBr), Nitrogen Oxides (NOx)

Mechanistic Hazard Assessment: The Causality of Segregation

Why does 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide require specialized disposal? The answer lies in its molecular structure.

When subjected to standard thermal degradation, the imidazopyrazine core and the bromine substituent decompose to release highly toxic and corrosive gases:

C7​H5​BrN4​O+O2​Δ​CO2​+H2​O+HBr↑+NOx​↑

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic waste must be rigorously separated from general organic waste[2]. The ultimate destruction of this compound must occur via high-temperature incineration at a licensed facility[3]. These facilities utilize specialized flue-gas desulfurization and acid-gas scrubbing systems to neutralize the HBr and NOx​ generated during combustion[4]. Mixing halogenated compounds with non-halogenated streams not only violates safety protocols but exponentially increases institutional disposal costs due to the specialized treatment required to remove the halogens[5].

Operational Disposal Workflow (Step-by-Step)

To ensure regulatory compliance and laboratory safety, implement the following self-validating disposal workflow.

Step 1: Point-of-Generation Segregation

  • Action: Determine the physical state of the waste (solid powder vs. dissolved in solvent). Route the material exclusively into designated Halogenated Organic Waste containers.

  • Causality: Segregation prevents dangerous exothermic cross-reactions with incompatible chemicals (e.g., strong oxidizers) and ensures the waste is routed to an incinerator equipped with acid scrubbers.

  • Validation Check: Visually verify that the receiving container is explicitly marked "Halogenated" prior to addition.

Step 2: Primary Containment

  • Action: For liquid solutions (e.g., compound dissolved in DMSO or DCM), use High-Density Polyethylene (HDPE) carboys or PTFE-lined glass bottles. Never overfill; leave at least 20% headspace to account for vapor expansion[5].

  • Action: For solid waste (e.g., contaminated weighing paper, residual powder), double-bag in compatible plastic and place in a designated solid hazardous waste drum.

  • Validation Check: Inspect the container cap for a vented closure if gas generation is anticipated, ensuring the container remains closed at all times unless actively receiving waste[2].

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Action: List all constituents by their full chemical names (no abbreviations) and their approximate volumetric or mass percentages (e.g., 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide 5%, Dimethyl Sulfoxide 95%)[5].

  • Validation Check: Cross-reference the laboratory waste log with the physical label to ensure 100% mass balance tracking before the container is sealed for pickup.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed waste container in a designated SAA at or near the point of generation.

  • Action: Place the container within secondary containment (e.g., a polyethylene spill tray) capable of holding 110% of the largest container's volume.

  • Validation Check: Ensure the SAA is inspected weekly for leaks, bulging containers, or degraded labels, as mandated by institutional EHS policies.

Waste Segregation Decision Tree

The following diagram illustrates the logical flow for routing 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide waste to ensure RCRA compliance.

G Start Waste Generation: 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide State Determine Physical State Start->State Solid Solid Powder / Residue State->Solid Liquid Dissolved in Solvent State->Liquid HalogenatedSolid Halogenated Solid Waste (Double-bagged / HDPE) Solid->HalogenatedSolid HalogenatedLiquid Halogenated Liquid Waste (Vented Carboy) Liquid->HalogenatedLiquid NonHalogenated Non-Halogenated Waste (DO NOT MIX) Liquid->NonHalogenated Incorrect (RCRA Violation) Incineration Licensed EPA/RCRA Incineration (HBr & NOx Scrubbing) HalogenatedSolid->Incineration HalogenatedLiquid->Incineration

Waste segregation and disposal decision tree for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide.

References

  • "Chemical Safety | Science Resource Support Services", Bates College. URL: [Link]

  • "Management of Waste - Prudent Practices in the Laboratory", National Center for Biotechnology Information (NCBI). URL: [Link]

  • "Hazardous Waste Guide", UTIA Safety Office, University of Tennessee. URL: [Link]

  • "Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites", U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

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